molecular formula C8H15NO3 B1664344 6-Acetamidohexanoic acid CAS No. 57-08-9

6-Acetamidohexanoic acid

カタログ番号: B1664344
CAS番号: 57-08-9
分子量: 173.21 g/mol
InChIキー: WDSCBUNMANHPFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acexamic acid is a medium-chain fatty acid.
wound-healing agent component of plasmutan

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCBUNMANHPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt)
Record name Acexamic acid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045879
Record name Acexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-08-9
Record name Acexamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acexamic acid [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acexamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acetamidohexanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acexamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acexamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC4BO7D3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Acetamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetamidohexanoic acid, also known as N-acetyl-ε-aminocaproic acid or acexamic acid, is a fascinating molecule with diverse applications in the biomedical field. While it is a simple derivative of the amino acid lysine, its roles extend from being a key pharmaceutical intermediate to a biologically active metabolite. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, and significant roles in drug development and cellular biology. Particular focus is given to its function as a major metabolite of the cell-differentiating agent hexamethylene bisacetamide (HMBA) and its use in the synthesis of the anti-ulcer drug zinc acexamate. This document adheres to stringent data presentation and visualization requirements to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms Acexamic Acid, 6-Acetamidocaproic acid, N-Acetyl-6-aminohexanoic acid[3][4]
CAS Number 57-08-9[3][4][5]
Molecular Formula C₈H₁₅NO₃[3][4]
Molecular Weight 173.21 g/mol [3][4]
Melting Point 102-104 °C[6]
Solubility Soluble in water, slightly soluble in ethanol, and insoluble in ether and chloroform.[1]
Appearance White to off-white solid/powder[1][6]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a straightforward N-acetylation of 6-aminohexanoic acid. A common laboratory-scale procedure involves the reaction of 6-aminohexanoic acid with acetic anhydride (B1165640).

Experimental Protocol: Acetylation of 6-Aminohexanoic Acid

Materials:

  • 6-Aminohexanoic acid

  • Acetic anhydride

  • Water

  • Mechanical stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolve 6-aminohexanoic acid in water in a flask equipped with a mechanical stirrer.

  • While stirring vigorously, add acetic anhydride to the solution in one portion. The reaction is exothermic.

  • Continue stirring for 20-30 minutes. The product, this compound, may begin to crystallize.

  • Cool the reaction mixture in an ice bath to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified this compound in an oven at 100-110 °C.

This procedure is adapted from the general method for acetylating amino acids.[7][8]

Role in Drug Development

This compound serves as a crucial component in the synthesis of various pharmaceutical agents and is itself a biologically significant molecule.

Intermediate in the Synthesis of Zinc Acexamate

Zinc acexamate is an anti-ulcer drug that demonstrates both antisecretory and gastroprotective properties.[1] this compound is the organic ligand that chelates with zinc to form this active pharmaceutical ingredient.

Synthesis of Zinc Acexamate from this compound:

A common method involves the reaction of this compound with a zinc salt, such as zinc subcarbonate, in an aqueous solution.

Experimental Protocol:

  • Charge a reaction flask with this compound and purified water.

  • Add zinc subcarbonate to the mixture.

  • Heat the reaction mixture to approximately 80-85 °C and maintain for about 100-120 minutes.

  • Filter the hot solution to remove any unreacted starting materials.

  • The filtrate is then concentrated under reduced pressure.

  • Upon cooling, zinc acexamate crystallizes out of the solution.

  • The crystals are collected by filtration and dried.

The reported yield for this salt formation reaction is around 70%.

Pharmacokinetics of this compound (from Zinc Acexamate Administration)

Pharmacokinetic studies of zinc acexamate in both rats and humans have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound. When administered orally, zinc acexamate dissociates, and the this compound moiety is absorbed.

Pharmacokinetic Parameters in Rats (Oral Administration of Zinc Acexamate):

ParameterValueReference(s)
Bioavailability (F) ~47.1%[3]
Hepatic First-Pass Extraction ~8.50% of the oral dose[3]
Gastrointestinal First-Pass Extraction ~46.4% of the oral dose[3]
Plasma Protein Binding ~39.0%[3]

Pharmacokinetic Parameters in Humans (Single Oral Dose of Zinc Acexamate):

ParameterObservationReference(s)
Pharmacokinetic Model First-order input 2-compartment open model[4]
Absorption Rapid[1]
Excretion Primarily through feces[1]

Biological Significance: A Key Metabolite of Hexamethylene Bisacetamide (HMBA)

This compound is the major metabolite of hexamethylene bisacetamide (HMBA), a polar compound known to induce differentiation in various cancer cell lines.[9] While HMBA has been explored as a potential anti-cancer agent, its mechanism of action and the role of its metabolites have been subjects of intense research.

HMBA-Induced Cell Differentiation

HMBA induces terminal differentiation in murine erythroleukemia cells and other transformed cell lines.[4] This process is characterized by a latent period during which several molecular changes occur, including:

  • Alterations in ion flux.

  • Increased activity of membrane-bound protein kinase C (PKC).

  • Modulation in the expression of key genes such as c-myc, c-myb, c-fos, and p53.[4]

Commitment to differentiation is associated with a persistent suppression of c-myb gene expression.[4]

The Role of this compound in HMBA-Mediated Differentiation

Interestingly, studies have shown that this compound by itself does not induce differentiation in human promyelocytic leukemia (HL-60) cells.[5] However, when combined with HMBA or its primary deacetylated metabolite, N-acetyl-1,6-diaminohexane (NADAH), this compound enhances the differentiation process.[5] This suggests a synergistic or potentiating role for this metabolite in the overall biological effect of HMBA.

Signaling Pathway of HMBA-Induced Differentiation

Recent research has elucidated a more direct mechanism for HMBA's action. It has been identified as a selective inhibitor of the second bromodomain of BET (Bromodomain and Extra-Terminal motif) proteins.[3] By inhibiting BET proteins, HMBA displaces them from chromatin, leading to significant transcriptional changes that trigger cell-cycle arrest and apoptosis in cancer cells.

HMBA_Signaling_Pathway HMBA Hexamethylene Bisacetamide (HMBA) Metabolism Metabolism HMBA->Metabolism BET BET Bromodomain Proteins (BD2) HMBA->BET Inhibits Acexamic_Acid 6-Acetamidohexanoic Acid Metabolism->Acexamic_Acid Differentiation Cellular Differentiation Acexamic_Acid->Differentiation Enhancement Enhances Differentiation Chromatin Chromatin BET->Chromatin Binds to Transcription Altered Gene Transcription (e.g., c-myc, c-myb) Chromatin->Transcription Regulates Cell_Cycle Cell Cycle Arrest Transcription->Cell_Cycle Transcription->Differentiation Apoptosis Apoptosis Transcription->Apoptosis

Caption: HMBA signaling pathway leading to cell differentiation.

Potential Anti-inflammatory Activity

Some reports suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis.[2] Prostaglandins, particularly PGE2, are key mediators of inflammation.[10] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Materials:

  • Human recombinant COX-1 or COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric probe

  • Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compound (this compound)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of the enzyme, buffer, probe, and cofactor.

  • Add the reaction mix (buffer, probe, cofactor) to the wells of a 96-well plate.

  • Add diluted this compound to the test wells.

  • Add the COX enzyme to all wells except the blank.

  • Pre-incubate the plate.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the fluorescence over time to determine the reaction rate.

  • Calculate the percent inhibition compared to a control without the inhibitor.

COX_Inhibition_Assay_Workflow Start Start Prepare Prepare Reagents: Enzyme, Buffer, Probe, Cofactor, Substrate, Test Compound Start->Prepare Dispense_Mix Dispense Reaction Mix (Buffer, Probe, Cofactor) to 96-well Plate Prepare->Dispense_Mix Add_Inhibitor Add Test Compound (this compound) or Control Dispense_Mix->Add_Inhibitor Add_Enzyme Add COX Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Plate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over Time Initiate_Reaction->Measure_Fluorescence Calculate Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate End End Calculate->End

Caption: Experimental workflow for a COX inhibition assay.

Conclusion

This compound is a molecule of significant interest to researchers in drug development and cell biology. Its straightforward synthesis, well-characterized physicochemical properties, and multifaceted biological roles make it a valuable tool and subject of study. As a key component of the anti-ulcer drug zinc acexamate and a crucial metabolite in the action of the cell-differentiating agent HMBA, this compound continues to be relevant in the pursuit of new therapeutic strategies. Further investigation into its potential anti-inflammatory properties and its precise role in modulating cellular differentiation pathways may unveil new applications for this versatile compound.

References

An In-depth Technical Guide to 6-Acetamidohexanoic Acid: Structure, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as N-acetyl-ε-aminocaproic acid or acexamic acid, is a derivative of the amino acid lysine. It is a white crystalline powder with established antifibrinolytic activity and has been investigated for its potential anti-inflammatory and wound-healing properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and available biological data, with a focus on experimental methodologies and potential mechanisms of action.

Chemical Structure and Properties

This compound is structurally characterized by a six-carbon carboxylic acid chain (hexanoic acid) with an acetamido group attached to the terminal (epsilon) carbon.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological activity.

PropertyValueReferences
IUPAC Name This compound[1][2]
Synonyms N-acetyl-6-aminohexanoic acid, Acexamic acid, 6-Acetamidocaproic acid[3][4]
CAS Number 57-08-9[3][5]
Molecular Formula C8H15NO3[3][4]
Molecular Weight 173.21 g/mol [3][4]
Appearance White crystalline powder[5]
Melting Point 104-106 °C[5]
Solubility Soluble in water[5]
pKa (Predicted)
LogP (Predicted)
SMILES CC(=O)NCCCCCC(=O)O[2]
InChI InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)[2]
Spectral Data
TechniqueKey Features
¹H NMR Data available, characteristic peaks for acetyl methyl, methylene (B1212753), and amide protons.
¹³C NMR Data available, shows signals for carbonyl, methyl, and methylene carbons.
IR Spectroscopy Characteristic absorptions for C=O (amide and carboxylic acid), N-H, and C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis

While numerous proprietary methods exist for the industrial production of this compound, a common laboratory-scale synthesis involves the acetylation of 6-aminohexanoic acid.

Experimental Protocol: Acetylation of 6-Aminohexanoic Acid

Materials:

Procedure:

  • Dissolve 6-aminohexanoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acetic acid and acetic anhydride by the slow addition of a sodium hydroxide solution until the pH is approximately 7.

  • Extract the aqueous solution with ethyl acetate multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., water/ethanol) to yield the purified product.

  • Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-inflammatory properties. While the precise mechanism of the free acid is not fully elucidated in publicly available literature, studies on its derivatives, particularly a cerium-containing salt, have provided significant insights into a potential pathway of action.

A study on a cerium-containing N-acetyl-6-aminohexanoate formulation demonstrated accelerated wound healing in diabetic animal models. The proposed mechanism of action involves the modulation of the local inflammatory response.[6]

Anti-inflammatory and Wound Healing Mechanism (deduced from a cerium salt study)

The anti-inflammatory effects appear to be mediated through the regulation of key cytokines and the reduction of oxidative stress. Specifically, the formulation was found to:

  • Decrease Pro-inflammatory Cytokines: A reduction in the tissue levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) was observed.[6]

  • Increase Anti-inflammatory Cytokines: An elevation in the concentration of Interleukin-10 (IL-10) was noted.[6]

  • Reduce Oxidative Stress: The formulation demonstrated an ability to decrease oxidative reaction activity in the wounded tissue.[6]

This modulation of the inflammatory environment creates a more favorable condition for tissue repair and regeneration.

G SAHA This compound (as a cerium salt formulation) TNFa TNF-α SAHA->TNFa Inhibition IL1b IL-1β SAHA->IL1b Inhibition IL10 IL-10 SAHA->IL10 Promotion OxidativeStress Oxidative Stress SAHA->OxidativeStress Inhibition Inflammation Inflammatory Stimulus Macrophages Macrophages Inflammation->Macrophages Inflammation->OxidativeStress Macrophages->TNFa Macrophages->IL1b Macrophages->IL10 ProInflammatory Pro-inflammatory Response TNFa->ProInflammatory IL1b->ProInflammatory WoundHealing Enhanced Wound Healing ProInflammatory->WoundHealing Impairment AntiInflammatory Anti-inflammatory Response IL10->AntiInflammatory AntiInflammatory->WoundHealing

Caption: Proposed anti-inflammatory mechanism of a this compound formulation.

It is important to note that while some non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, there is no direct evidence in the reviewed literature to definitively support this as the primary mechanism for this compound. One study on a structurally related compound even suggested that its anti-inflammatory activity was not a consequence of COX inhibition.[7]

Experimental Protocols for Biological Evaluation

While a specific, detailed protocol for the anti-inflammatory testing of free this compound was not found in the available literature, the following represents a standard and widely accepted methodology for evaluating the anti-inflammatory potential of a compound using the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classical model for screening acute anti-inflammatory activity.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Reference standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group), including a control group (vehicle only), a reference standard group, and one or more test groups receiving different doses of this compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

G cluster_0 Preparation cluster_1 Treatment and Induction cluster_2 Measurement and Analysis A Animal Acclimatization B Grouping of Animals A->B C Baseline Paw Volume Measurement B->C D Drug/Vehicle Administration C->D E Carrageenan Injection (Induction of Edema) D->E F Paw Volume Measurement (at time intervals) E->F G Data Calculation (% Inhibition) F->G H Statistical Analysis G->H

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its anti-inflammatory potential is recognized, particularly through studies on its derivatives, the precise mechanism of action of the free acid requires further investigation. The available evidence points towards a mechanism involving the modulation of pro- and anti-inflammatory cytokines and the reduction of oxidative stress, rather than direct COX inhibition. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this compound, which may hold promise for the development of novel therapeutic agents for inflammatory conditions and wound healing. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 6-Acetamidohexanoic Acid and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, a derivative of the amino acid lysine, is a compound of significant interest in the pharmaceutical sciences. While it serves as a versatile chemical intermediate, its primary role is as the precursor to Zinc acexamate, a potent anti-ulcer agent. This technical guide provides a comprehensive overview of this compound, its synonyms, chemical properties, synthesis, and its pivotal role in the development of gastroprotective therapeutics.

Synonyms and Identification

This compound is known by a variety of names in scientific literature and commercial catalogues. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

TypeSynonym
IUPAC Name This compound[1]
Common Synonyms Acexamic Acid[2]
6-Acetamidocaproic acid[2]
Acetaminocaproic acid[3]
N-Acetyl-6-aminohexanoic acid[4]
epsilon-Acetylaminocaproic acid[1]
Trade Names Acemin[1]
Plastenan[1]
CAS Number 57-08-9[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₅NO₃[2]
Molecular Weight 173.21 g/mol [2]
Appearance White to off-white solid/powder[5]
Melting Point 102-104 °C[3]
Solubility Soluble in water; slightly soluble in ethanol; insoluble in ether and chloroform[6]
pKa 4.75 ± 0.10 (Predicted)[5]
LogP -0.500 (Estimated)[5]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

  • ¹H NMR: Spectral data is available and can be used for structural confirmation.[7]

  • ¹³C NMR: Spectral data is available for structural analysis.[8]

  • Mass Spectrometry: The compound can be characterized by its molecular ion peak.[4]

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of functional groups such as the carboxylic acid and amide moieties.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of N-acetyl-ε-caprolactam.

Materials:

  • N-acetyl-ε-caprolactam

  • Calcium hydroxide (B78521)

  • Demineralized water

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • A solution of N-acetyl-ε-caprolactam is prepared in demineralized water in a suitable reactor.[5]

  • Calcium hydroxide is added portion-wise to the solution while maintaining the temperature at approximately 25-30°C.[5]

  • The reaction mixture is stirred for an extended period (e.g., 14 hours) to ensure complete hydrolysis.[5]

  • The pH of the resulting solution is adjusted to approximately 7.5-7.8.[5]

  • The hydrolysate is filtered to remove any insoluble byproducts.[5]

  • The filtrate is then concentrated under reduced pressure to yield this compound.[5]

Synthesis of Zinc Acexamate from this compound

This compound is the key starting material for the synthesis of the anti-ulcer drug, Zinc acexamate.

Materials:

  • This compound

  • Zinc subcarbonate

  • Purified water

Procedure:

  • This compound is dissolved in purified water in a reaction vessel.[9]

  • Zinc subcarbonate is added to the solution.[9]

  • The mixture is heated to 60-85°C and allowed to react for 60-120 minutes.[9]

  • The resulting solution is filtered to remove any unreacted solids.[9]

  • The filtrate is concentrated under reduced pressure and then cooled to induce crystallization.[9]

  • The crystalline Zinc acexamate is collected by filtration.[9]

Applications in Drug Development

The primary application of this compound is in the synthesis of Zinc acexamate, a drug used for the treatment of peptic ulcers.[6] Zinc acexamate has been shown to possess both anti-ulcer and membrane-stabilizing properties.[10]

Signaling Pathways and Mechanisms of Action

While this compound itself is primarily an intermediate, its derivative, Zinc acexamate, exerts its therapeutic effects through a multi-faceted mechanism. The proposed mechanism of action for Zinc acexamate in gastric ulcer protection is illustrated below.

G Proposed Mechanism of Action of Zinc Acexamate in Gastric Ulcer Protection ZAC Zinc Acexamate MastCell Mast Cell ZAC->MastCell Inhibits MucosalProtection Enhanced Mucosal Protection ZAC->MucosalProtection Promotes Degranulation Degranulation MastCell->Degranulation Undergoes AcidOutput Gastric Acid Output Degranulation->AcidOutput Leads to UlcerHealing Ulcer Healing AcidOutput->UlcerHealing Contributes to ulceration MucusSecretion Increased Mucus Secretion MucosalProtection->MucusSecretion H_retrodiffusion Inhibition of H+ Retrodiffusion MucosalProtection->H_retrodiffusion Microcirculation Improved Microcirculation MucosalProtection->Microcirculation MucosalProtection->UlcerHealing

Caption: Mechanism of Zinc Acexamate.

Experimental Workflows

The synthesis of Zinc acexamate from its precursors represents a key experimental workflow in the application of this compound.

G Synthesis Workflow of Zinc Acexamate cluster_0 Synthesis of this compound cluster_1 Synthesis of Zinc Acexamate Caprolactam N-acetyl-ε-caprolactam Hydrolysis Alkaline Hydrolysis (Calcium Hydroxide) Caprolactam->Hydrolysis AA This compound Hydrolysis->AA Reaction Reaction in Water (60-85°C) AA->Reaction Reacts with ZincSubcarbonate Zinc Subcarbonate ZincSubcarbonate->Reaction ZAC Zinc Acexamate Reaction->ZAC

References

An In-depth Technical Guide to 6-Acetamidocaproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-acetamidocaproic acid, also known as acexamic acid. It covers its fundamental chemical properties, synthesis, purification, and key applications in research and pharmaceutical development. Detailed experimental protocols and workflow visualizations are included to support practical implementation in a laboratory setting.

Core Chemical and Physical Properties

6-Acetamidocaproic acid is an unnatural amino acid derivative.[1][2] Its structure consists of a six-carbon caproic acid backbone with an acetamido group at the epsilon (6th) position. This structure makes it a useful building block and linker molecule in various chemical syntheses.

All essential quantitative data for 6-acetamidocaproic acid are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 6-acetamidohexanoic acid[3]
Synonyms Acexamic Acid, 6-Acetylaminocaproic acid, ε-Acetamidocaproic acid[3][4][5]
Molecular Weight 173.21 g/mol [3][4][6][7]
Molecular Formula C8H15NO3[1][3][4][6]
CAS Number 57-08-9[1][3][4]
Melting Point 102-104 °C[4]
Canonical SMILES CC(=O)NCCCCCC(=O)O[3]
InChI Key WDSCBUNMANHPFH-UHFFFAOYSA-N[3]

Synthesis and Purification

The synthesis of 6-acetamidocaproic acid is typically achieved through a two-step process starting from ε-caprolactam. The first step involves the hydrolysis of the lactam ring to form 6-aminocaproic acid, which is then acetylated.

General Synthesis Pathway

The overall synthesis workflow involves the hydrolysis of ε-caprolactam followed by N-acetylation of the resulting 6-aminocaproic acid.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acetylation Caprolactam Caprolactam 6_Aminocaproic_Acid 6_Aminocaproic_Acid Caprolactam->6_Aminocaproic_Acid  NaOH / H2O, Reflux   6_Acetamidocaproic_Acid 6_Acetamidocaproic_Acid 6_Aminocaproic_Acid->6_Acetamidocaproic_Acid  Base (e.g., Pyridine)   Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->6_Acetamidocaproic_Acid

Caption: Synthesis workflow for 6-acetamidocaproic acid.

Experimental Protocol: Synthesis

This protocol details the synthesis of 6-acetamidocaproic acid from its common precursor, 6-aminocaproic acid.

Materials:

  • 6-aminocaproic acid

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer, round-bottom flask, condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 10 g of 6-aminocaproic acid in 50 mL of pyridine in a 250 mL round-bottom flask. Cool the mixture in an ice bath.

  • Acetylation: While stirring, slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH below 2 by adding concentrated HCl. This will precipitate the product.

  • Extraction: Extract the aqueous layer twice with 100 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

High purity is often required for applications in drug development.[8][9] Recrystallization is an effective method for purifying the synthesized 6-acetamidocaproic acid.

Materials:

  • Crude 6-acetamidocaproic acid

  • Isopropanol (B130326) (or another suitable solvent)

  • Heating mantle, Erlenmeyer flask, Buchner funnel

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot isopropanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals under vacuum at a temperature below 50 °C. The expected purity should be ≥99%.[8][10]

Applications in Research and Drug Development

6-Acetamidocaproic acid serves multiple roles in scientific research and pharmaceutical development, primarily valued for its properties as a linker and a modified amino acid.

  • Peptide Synthesis: It is used as an unnatural amino acid derivative in peptide synthesis.[1][2] Its defined length and flexible chain can be used to introduce spacers between different domains of a synthetic peptide.

  • Drug Delivery and Prodrugs: Amino acids and their derivatives are frequently used to create prodrugs to improve properties like bioavailability and targeted delivery.[11] The caproic acid chain can be functionalized to link a drug molecule to a targeting moiety, improving its pharmacokinetic profile.

  • Biomarker Development: The development of effective biomarkers is crucial in modern drug development.[12][13] Linkers like 6-acetamidocaproic acid can be used to conjugate biomarkers to reporter molecules for use in various assays.

  • Cosmetic Formulations: In some applications, it is listed as an antioxidant for use in cosmetic and personal care products.[14]

Experimental Workflow: Use as a Linker Molecule

This section describes a logical workflow for conjugating 6-acetamidocaproic acid to a protein of interest (POI), a common task in drug development for modifying protein function or for targeted delivery.

G start Start: Materials activation 1. Activate Carboxyl Group of 6-Acetamidocaproic Acid (e.g., EDC/NHS chemistry) start->activation conjugation 2. Conjugate Activated Linker to Protein of Interest (POI) activation->conjugation purification 3. Purify POI-Linker Conjugate (e.g., Size Exclusion Chromatography) conjugation->purification characterization 4. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purification->characterization end End: Purified Conjugate characterization->end

Caption: Experimental workflow for protein conjugation.

Detailed Protocol: Protein Conjugation

Objective: To covalently link 6-acetamidocaproic acid to lysine (B10760008) residues on a Protein of Interest (POI) via its carboxyl group.

Materials:

  • Purified POI in a suitable buffer (e.g., PBS pH 7.4)

  • 6-Acetamidocaproic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Size-exclusion chromatography (SEC) column

  • Reaction buffer (e.g., MES buffer, pH 6.0)

Procedure:

  • Linker Activation:

    • Dissolve 6-acetamidocaproic acid, EDC, and NHS in the reaction buffer at a molar ratio of 1:1.2:1.2.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester of 6-acetamidocaproic acid.

  • Conjugation Reaction:

    • Add the activated linker solution to the POI solution. The molar ratio of linker to protein should be optimized but can start at 20:1.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Load the reaction mixture onto a pre-equilibrated SEC column.

    • Elute the protein conjugate with PBS buffer. The larger conjugate will elute before the smaller, unreacted linker molecules.

    • Collect fractions and monitor protein concentration (e.g., by absorbance at 280 nm).

  • Characterization:

    • Confirm successful conjugation by running SDS-PAGE. The conjugated protein should show a slight increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF) to determine the exact mass of the conjugate and the number of attached linker molecules.

This guide provides a foundational understanding of 6-acetamidocaproic acid for professionals in the field. The detailed protocols and data serve as a practical resource for its synthesis, purification, and application in advanced research and development projects.

References

An In-depth Technical Guide on the Function of 6-Acetamidohexanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as acexamic acid, is a synthetic derivative of the amino acid lysine.[1] It is a compound with diverse biological activities, primarily recognized for its roles in antifibrinolysis and wound healing.[2][3] This technical guide provides a comprehensive overview of the function of this compound in biological systems, detailing its mechanisms of action, summarizing quantitative data, and outlining experimental protocols.

Antifibrinolytic Activity

The most well-documented function of this compound is its antifibrinolytic activity, which is the inhibition of the breakdown of blood clots.[2][4] This property makes it clinically valuable in managing various bleeding conditions.

Mechanism of Action

The primary mechanism of action of this compound as an antifibrinolytic agent involves its interaction with the plasminogen-plasmin system.[2][4]

  • Inhibition of Plasminogen Activation: this compound competitively inhibits the activation of plasminogen to plasmin.[2][4] It achieves this by binding to the lysine-binding sites on plasminogen, which are crucial for its interaction with plasminogen activators like tissue plasminogen activator (tPA) and urokinase. By occupying these sites, it prevents the conformational changes necessary for plasminogen activation.

  • Inhibition of Plasmin Activity: The compound also directly inhibits the activity of plasmin by binding to its lysine-binding sites. This prevents plasmin from binding to fibrin (B1330869), its primary substrate, thereby stabilizing the fibrin clot and preventing its premature degradation.[2]

This dual action on both plasminogen and plasmin contributes to its efficacy in reducing bleeding.[4]

Signaling Pathway Diagram

Antifibrinolytic_Pathway cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin Clot Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs results in tPA tPA / uPA tPA->Plasminogen activates AA This compound AA->Plasminogen inhibits activation AA->Plasmin inhibits activity

Caption: Mechanism of antifibrinolytic action of this compound.

Quantitative Data
Parameter Value Reference Compound Source
Relative Potency~10x less potentTranexamic Acid[5]

Wound Healing and Anti-inflammatory Properties

Beyond its hemostatic effects, this compound also exhibits properties that promote tissue repair and modulate inflammation.[3]

Mechanism of Action

The wound-healing effects of this compound are believed to be multifactorial:

  • Stimulation of Fibroblast Proliferation: It has been shown to stimulate the proliferation and activity of fibroblasts, which are key cells in the synthesis of collagen and the formation of granulation tissue, essential for wound closure.[3]

  • Modulation of Inflammation: While not a classical non-steroidal anti-inflammatory drug (NSAID), it appears to possess anti-inflammatory properties by normalizing capillary permeability and reducing fluid exudation from inflamed tissues.[3]

  • Anti-ulcer Activity: The zinc salt of acexamic acid, zinc acexamate, has been utilized in the treatment of gastric ulcers.[6][7] This effect is attributed to its ability to promote mucosal healing.[3]

Experimental Workflow Diagram

Wound_Healing_Assay cluster_0 In Vitro Fibroblast Proliferation Assay cluster_1 In Vivo Wound Healing Model (e.g., Excisional Wound) A1 Seed Fibroblasts in Culture Plates A2 Treat with varying concentrations of this compound A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Assess Cell Proliferation (e.g., MTT or BrdU assay) A3->A4 A5 Quantify and Analyze Data A4->A5 B1 Create Excisional Wound on Animal Model B2 Topical or Systemic Administration of this compound B1->B2 B3 Monitor Wound Closure Rate (Photography and Measurement) B2->B3 B4 Histological Analysis of Wound Tissue at different time points B3->B4 B5 Assess Collagen Deposition, Angiogenesis, and Inflammation B4->B5

Caption: General experimental workflow for assessing wound healing properties.

Other Biological Activities

  • Metabolite of Hexamethylene Bisacetamide (HMBA): this compound is a metabolite of the cell-differentiating agent hexamethylene bisacetamide. However, it is less active than the parent compound and does not induce cell differentiation.[8]

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[6][9]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments.

Fibrin Plate Assay for Antifibrinolytic Activity

This assay is a common method to assess the ability of a compound to inhibit fibrinolysis.

Objective: To determine the antifibrinolytic activity of this compound.

Materials:

  • Fibrinogen solution

  • Thrombin solution

  • Plasminogen

  • Plasminogen activator (tPA or urokinase)

  • Agarose (B213101)

  • Petri dishes

  • This compound solutions of varying concentrations

Protocol:

  • Prepare a fibrin-agarose gel by mixing fibrinogen, plasminogen, and agarose in a buffered solution and pouring it into Petri dishes.

  • Add thrombin to the mixture to induce fibrin clot formation.

  • Once the gel has solidified, create small wells in the gel.

  • Add the plasminogen activator to a central well to initiate fibrinolysis, which will result in a clear zone of lysis as the fibrin is degraded.

  • In surrounding wells, add different concentrations of this compound along with the plasminogen activator.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the lytic zones. A smaller lytic zone in the presence of this compound compared to the control (activator alone) indicates antifibrinolytic activity.

Fibroblast Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To quantify the effect of this compound on fibroblast proliferation.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable, proliferating cells.

Conclusion

This compound is a molecule with significant and diverse biological functions. Its primary role as an antifibrinolytic agent is well-established, with a clear mechanism of action involving the inhibition of plasminogen activation and plasmin activity.[2][4] Additionally, its demonstrated effects on wound healing and inflammation highlight its potential in tissue repair.[3] Further research to elucidate the precise molecular targets and signaling pathways involved in its wound-healing properties could open new avenues for therapeutic applications. The provided experimental frameworks offer a starting point for researchers to further investigate the biological roles of this multifaceted compound.

References

The Genesis of a Molecule: An In-depth Technical Guide to 6-Acetamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the discovery, history, and key experimental protocols related to 6-acetamidohexanoic acid, a molecule at the intersection of polymer chemistry and pharmaceutical science.

Introduction

This compound, also known as N-acetyl-ε-aminocaproic acid or acexamic acid, is a fascinating molecule with a dual identity.[1][2] Its history is intrinsically linked to the development and subsequent environmental impact of nylon-6, a widely used synthetic polymer.[3][4][5][6] From its origins as a byproduct of nylon degradation to its later application as a pharmaceutical intermediate, the journey of this compound offers a unique perspective on the evolution of industrial chemistry and drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound.

Discovery and History: A Tale of Two Fields

The discovery of this compound is not marked by a single, celebrated event but rather an incremental emergence from two distinct scientific domains: the study of nylon degradation and the quest for new therapeutic agents.

The Nylon Connection: A Byproduct of Polymer Breakdown

The story begins with the invention of nylon-6 in the 1930s. This polymer is synthesized from the ring-opening polymerization of ε-caprolactam. The reverse reaction, the depolymerization or degradation of nylon-6, yields its monomeric unit, 6-aminohexanoic acid.[3][4][5][6] Early research into the environmental fate and microbial degradation of nylon-6 waste identified 6-aminohexanoic acid as a key intermediate.[3][4][5][6]

The acetylation of this primary amine, 6-aminohexanoic acid, leads to the formation of this compound. While the exact first synthesis is not well-documented in readily available literature, it is plausible that its preparation was an early chemical modification studied in the context of understanding the properties and potential uses of nylon-derived monomers.

Emergence in Pharmaceuticals: A Building Block for Drug Synthesis

In the latter half of the 20th century, this compound gained prominence in the pharmaceutical industry as a key intermediate in the synthesis of zinc acexamate.[7][8][9][10] Zinc acexamate is a non-steroidal anti-inflammatory drug (NSAID) with gastroprotective properties.[7][10] The synthesis of zinc acexamate involves the reaction of this compound with a zinc salt, highlighting the importance of this acetylated amino acid in the development of this therapeutic agent.[11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₃[12]
Molecular Weight 173.21 g/mol [12][13]
Appearance White to off-white solid/powder[11]
Melting Point 102-104 °C[11]
Solubility Soluble in water (50 mg/ml)[14]
pKa 4.75 ± 0.10 (Predicted)[11]
LogP -0.500 (est)[11]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its precursor, 6-aminohexanoic acid. A general protocol derived from the synthesis of related compounds and intermediates is described below.[15]

Materials:

Procedure:

  • Dissolve a calculated amount of sodium acetate trihydrate in a brine solution.

  • Add 6-aminohexanoic acid and triethylamine to the brine solution. If the amino acid is not fully soluble, a minimal amount of a co-solvent like acetone can be used.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of acetyl chloride, dissolved in acetone, to the reaction mixture with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.

  • Acidify the solution with concentrated HCl to precipitate the this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the methylene (B1212753) protons of the hexanoic acid chain (multiplets between 1.2 and 3.2 ppm), and the amide proton (a broad signal around 7.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid groups (around 170-180 ppm), the methyl carbon of the acetyl group (around 23 ppm), and the methylene carbons of the hexanoic acid backbone (in the range of 25-40 ppm).

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).

  • An N-H stretch from the amide group (around 3300 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • A C=O stretch from the amide (Amide I band) (around 1640 cm⁻¹).

  • An N-H bend from the amide (Amide II band) (around 1550 cm⁻¹).

3. Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 174.11.

Signaling Pathways and Biological Relevance

The primary biological significance of this compound lies in its role as a precursor to zinc acexamate.[7][8][9][10]

Mechanism of Action of Zinc Acexamate

Zinc acexamate functions as a non-steroidal anti-inflammatory drug (NSAID).[7][10] Its mechanism of action is believed to involve the inhibition of prostaglandin (B15479496) synthesis.[7][10] Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting the enzymes responsible for prostaglandin production, zinc acexamate can reduce inflammation and pain. The zinc component of the molecule is thought to contribute to its gastroprotective effects.[8][9][16]

prostaglandin_synthesis_inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Zinc_Acexamate Zinc Acexamate Zinc_Acexamate->COX_Enzymes Inhibits

Inhibition of Prostaglandin Synthesis by Zinc Acexamate.

Experimental Workflows

Synthesis of Zinc Acexamate from this compound

The synthesis of zinc acexamate from this compound is a straightforward salt formation reaction.

zinc_acexamate_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 6-Acetamidohexanoic_Acid This compound Reaction Reaction in Water (Heating) 6-Acetamidohexanoic_Acid->Reaction Zinc_Salt Zinc Salt (e.g., Zinc Carbonate) Zinc_Salt->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Zinc_Acexamate Zinc Acexamate Crystallization->Zinc_Acexamate

Workflow for the Synthesis of Zinc Acexamate.

Conclusion

This compound stands as a testament to the interconnectedness of different fields of chemistry. Its journey from being a derivative of a nylon monomer to a crucial component of a pharmaceutical drug showcases the potential for finding value in industrial byproducts and the continuous evolution of synthetic chemistry. This guide has provided a comprehensive overview of its history, properties, and the experimental protocols for its synthesis and characterization, offering a valuable resource for researchers and professionals in polymer chemistry and drug development.

References

6-Acetamidohexanoic Acid: A Comprehensive Technical Guide on its Role as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as N-acetyl-6-aminohexanoic acid or acexamic acid, is a medium-chain fatty acid derivative. While not a naturally occurring endogenous metabolite in humans, it has been identified in biological fluids, primarily as a product of xenobiotic metabolism[1]. This technical guide provides an in-depth overview of this compound's role as a metabolite, focusing on its metabolic origins, quantitative analysis, and the experimental methodologies used for its detection.

Metabolic Origins of this compound

This compound is a known metabolite of at least two pharmaceutical compounds: the differentiating agent hexamethylene bisacetamide (HMBA) and the anti-ulcer drug zinc acexamate.

Metabolism of Hexamethylene Bisacetamide (HMBA)

HMBA, a potent inducer of cell differentiation, undergoes a multi-step metabolic conversion in the body, with this compound being a major product. The metabolic pathway involves a series of deacetylation and oxidation reactions.

The initial and probable rate-limiting step is the deacetylation of HMBA to form N-acetyl-1,6-diaminohexane (NADAH)[2]. Subsequent deacetylation of NADAH yields 1,6-diaminohexane (DAH). These initial metabolites can then undergo oxidative deamination and further oxidation to ultimately form this compound (AcHA) and its de-acetylated counterpart, 6-aminohexanoic acid (AmHA)[3]. Studies in leukemic cell lines have shown the sequential appearance of these metabolites, with NADAH appearing rapidly, followed by DAH, and then the later appearance of AcHA and AmHA after 24-48 hours of incubation with HMBA[3]. The enzymes responsible for these transformations are believed to be deacetylases and aldehyde dehydrogenases[4][5].

HMBA_Metabolism HMBA Hexamethylene Bisacetamide (HMBA) NADAH N-acetyl-1,6-diaminohexane (NADAH) HMBA->NADAH Deacetylase DAH 1,6-diaminohexane (DAH) NADAH->DAH Deacetylase Intermediate_Aldehyde Intermediate Aldehyde NADAH->Intermediate_Aldehyde Oxidative Deamination AmHA 6-Aminohexanoic Acid (AmHA) DAH->AmHA Oxidative Deamination & Oxidation AcHA This compound (AcHA) Intermediate_Aldehyde->AcHA Aldehyde Dehydrogenase AcHA->AmHA Deacetylase

Metabolism of Zinc Acexamate

Zinc acexamate is a salt of zinc and this compound. In the gastrointestinal tract, it is understood to dissociate, releasing zinc ions and this compound, which is then absorbed. While the primary mechanism of action of zinc acexamate is attributed to the protective effects of zinc on the gastric mucosa, the this compound component is absorbed and can be detected in the serum[6][7]. The hydrolysis of the acexamate salt is likely influenced by the pH of the gastrointestinal tract, though specific enzymatic hydrolysis has not been extensively detailed in the reviewed literature.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies of its parent compounds. Gas chromatography-mass spectrometry (GC-MS) is the predominant analytical technique employed for this purpose.

Plasma Concentrations and Urinary Excretion

Studies in patients receiving continuous infusions of HMBA have provided quantitative data on the plasma concentrations and urinary excretion of this compound.

Table 1: Steady-State Plasma Concentrations (Css) of this compound in Patients Treated with HMBA [2]

HMBA Dosage (g/m²/day)This compound Css (mM) (Mean ± SD)
4.80.12 ± 0.02
9.60.25 ± 0.04
14.40.38 ± 0.06
19.20.51 ± 0.08
24.00.58 ± 0.09
33.60.68 ± 0.11
43.20.72

Table 2: Urinary Excretion of this compound in Patients Treated with HMBA [2]

ParameterValue (Mean ± SD)
Fraction of HMBA Dose Excreted as this compound12.7 ± 3.9%

These data indicate that this compound is a major plasma metabolite of HMBA, with its steady-state concentration increasing with the dosage of the parent drug. A significant portion of the administered HMBA is excreted in the urine as this metabolite.

Experimental Protocols

The following section details a generalized experimental protocol for the quantification of this compound in human plasma and urine using GC-MS, based on methodologies described in the scientific literature.

Sample Preparation and Extraction
  • Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Collect urine samples in sterile containers. Store samples at -20°C or lower until analysis.

  • Internal Standard Addition: Thaw samples and add an appropriate internal standard (e.g., a deuterated analog of this compound) to an aliquot of the plasma or urine.

  • Protein Precipitation (for plasma samples): Add a protein precipitating agent, such as a cold organic solvent (e.g., acetone (B3395972) or acetonitrile), to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid or Solid-Phase Extraction:

    • Liquid-Liquid Extraction: Acidify the supernatant (from plasma) or urine sample with an acid (e.g., HCl) to a pH below 2. Extract the this compound into an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) by vortexing. Separate the organic layer. Repeat the extraction process for better recovery.

    • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange). Load the acidified sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the this compound with an appropriate solvent.

  • Drying: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

Derivatization

Due to the polar nature and low volatility of this compound, derivatization is essential for GC-MS analysis. Silylation is a common derivatization technique.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

GC-MS Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for the separation of fatty acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature with a gradient to achieve optimal separation of the analyte from other components.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Monitor characteristic ions of the derivatized this compound and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations of this compound. Determine the concentration in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample_Collection Sample Collection (Plasma/Urine) Internal_Standard Internal Standard Addition Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Drying Drying Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Conclusion

This compound serves as a significant metabolite of the pharmaceutical agents hexamethylene bisacetamide and zinc acexamate. Its presence and concentration in biological fluids are indicative of the metabolic processing of these parent compounds. The analytical methodologies, primarily GC-MS with derivatization, are well-established for its sensitive and specific quantification. This technical guide provides a foundational understanding for researchers and professionals in drug development engaged in the study of these compounds and their metabolic fate. Further research to elucidate the specific enzymes involved in the metabolic pathways will provide a more complete picture of the biotransformation of these xenobiotics.

References

physical and chemical properties of 6-Acetamidohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Acetamidohexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document includes tabulated physicochemical data, in-depth experimental protocols for property determination, and diagrams illustrating its synthesis, experimental workflows, and biological context.

Chemical Identity

This compound, also known as acexamic acid, is a derivative of the amino acid 6-aminohexanoic acid.[1] It is classified as a medium-chain fatty acid.[2]

IdentifierValue
IUPAC Name This compound
Synonyms Acexamic Acid, 6-Acetamidocaproic acid, N-Acetyl-6-aminohexanoic acid, epsilon-acetylaminocaproic acid[1][2]
CAS Number 57-08-9[1]
Molecular Formula C₈H₁₅NO₃[1]
Canonical SMILES CC(=O)NCCCCCC(=O)O[3]
InChI Key WDSCBUNMANHPFH-UHFFFAOYSA-N

Physicochemical Properties

This compound presents as a white crystalline powder.[4] It is stable under normal temperatures and pressures.[4]

PropertyValueReference
Molecular Weight 173.21 g/mol [1]
Melting Point 104 °C[5]
Boiling Point Data not available
Solubility Water: Very soluble. Ethanol: Slightly soluble. Ether, Chloroform: Insoluble. DMSO: 1.8 mg/mL (10.39 mM)[4][6]
pKa 4.75 ± 0.10 (Predicted)[4]

Spectral Data

Comprehensive spectral data is available for the characterization of this compound. This includes 1H NMR, 13C NMR, IR, and mass spectrometry data, which are crucial for identity confirmation and purity assessment.[7][8]

Experimental Protocols

Synthesis of this compound via N-acetylation

This protocol describes the synthesis of this compound from 6-aminohexanoic acid using acetic anhydride (B1165640). The primary amine group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.[9]

Materials and Reagents:

  • 6-aminohexanoic acid

  • Acetic anhydride

  • Inert solvent (e.g., anhydrous dioxane or tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 6-aminohexanoic acid in the inert solvent.

  • Purge the flask with an inert gas, such as nitrogen, to prevent the hydrolysis of acetic anhydride.[9]

  • While stirring, slowly add acetic anhydride to the solution. An equimolar amount or a slight excess can be used.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9]

  • Upon completion, the product may crystallize out of the solution upon cooling.[9]

  • Collect the solid product by filtration.[9]

  • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Dry the purified this compound under vacuum.[9]

G Workflow for Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Dissolve 6-aminohexanoic acid in inert solvent setup2 Purge flask with nitrogen setup1->setup2 reaction1 Slowly add acetic anhydride while stirring setup2->reaction1 reaction2 Stir at room temperature and monitor by TLC reaction1->reaction2 workup1 Cool mixture to induce crystallization reaction2->workup1 workup2 Collect crystals by filtration workup1->workup2 workup3 Wash crystals with cold solvent workup2->workup3 workup4 Dry product under vacuum workup3->workup4 end end workup4->end Final Product: This compound

Synthesis of this compound.
Determination of Melting Point

The melting point is a key physical property for compound identification and purity assessment.[10] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[11]

Materials and Reagents:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus or Thiele tube setup

  • Thermometer

Procedure:

  • Finely powder a small amount of the this compound sample.

  • Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[12]

  • Place the capillary tube in the heating block of the melting point apparatus.[11]

  • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point, then reduce the heating rate to about 1-2°C per minute.[11][13]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[13]

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).[13]

  • For accuracy, repeat the measurement with a fresh sample.

G Workflow for Melting Point Determination prep Prepare Sample: - Powder the solid - Pack into capillary tube (1-2 mm) setup Place capillary in melting point apparatus prep->setup heat_fast Heat rapidly to ~15°C below expected M.P. setup->heat_fast heat_slow Reduce heating rate to 1-2°C / min heat_fast->heat_slow observe_start Record T1: First liquid drop appears heat_slow->observe_start observe_end Record T2: All solid has melted observe_start->observe_end result Melting Point Range = T1 - T2 observe_end->result

Melting Point Determination Workflow.
Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in water.

Materials and Reagents:

  • This compound

  • Distilled or deionized water

  • Vials with screw caps

  • Constant temperature shaker or rotator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a known volume of water in a vial. This ensures that a saturated solution is formed.

  • Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration of the supernatant is recommended.

  • Quantify the concentration of this compound in the clear supernatant using a pre-validated analytical method.

  • The determined concentration represents the equilibrium solubility at the specified temperature.

G Workflow for Aqueous Solubility Determination start Add excess solid to known volume of water equilibrate Seal and agitate at constant temperature (e.g., 24-48h) to reach equilibrium start->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate quantify Quantify concentration of the clear supernatant (e.g., via HPLC) separate->quantify result Solubility Value quantify->result

Aqueous Solubility Determination Workflow.
Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak acids like this compound.[14]

Materials and Reagents:

  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

  • Prepare a solution of this compound of known concentration in water. Maintain a constant ionic strength using KCl.[15]

  • If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with the HCl solution.[15]

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution by adding small, precise increments of the standardized NaOH solution from a burette.[15]

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (typically to a pH of 11-12).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

G Workflow for pKa Determination via Potentiometric Titration setup Prepare analyte solution of known concentration Calibrate pH meter titrate Titrate with standardized NaOH solution, recording pH after each addition setup->titrate plot Plot pH vs. Volume of titrant added titrate->plot analyze Determine equivalence point from the inflection of the titration curve plot->analyze calculate pKa = pH at half-equivalence point analyze->calculate result pKa Value calculate->result

pKa Determination Workflow.

Biological Activity and Signaling

This compound, or acexamic acid, is recognized for its anti-inflammatory and antifibrinolytic properties.[5][7] Its mechanism of action is linked to the inhibition of fibrinolysis by preventing the conversion of plasminogen to plasmin.[4][7] Additionally, it is suggested to have anti-inflammatory effects by blocking the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds involved in inflammation, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[16][17] By inhibiting COX, acexamic acid can reduce the production of prostaglandins, thereby mitigating inflammatory responses.[2]

G Simplified Prostaglandin Synthesis Pathway and Site of Action Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) COX_Enzymes Cyclooxygenase Enzymes (COX-1, COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation leads to Acexamic_Acid This compound (Acexamic Acid) Acexamic_Acid->COX_Enzymes Inhibits

Inhibition of Prostaglandin Synthesis.

Safety and Handling

This compound may cause skin and respiratory irritation, and poses a risk of serious eye damage.[4] It is recommended to wear appropriate personal protective equipment, including gloves and eye protection, when handling this compound.[4] Avoid breathing dust and ensure thorough washing after handling.[4] Store in a cool, dry place in a tightly sealed container.[4]

References

6-Acetamidohexanoic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 6-Acetamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 57-08-9). The information is compiled from multiple safety data sheets (SDS) to provide researchers, scientists, and drug development professionals with the necessary data for safe laboratory conduct.

Chemical and Physical Properties

This compound, also known as Acexamic acid, is a derivative of the amino acid lysine.[1] It appears as a white, odorless crystalline powder.[2][3][4] The compound is stable under normal storage conditions.[4][5]

Table 1: Chemical Identification

Identifier Value
CAS Number 57-08-9[6]
Molecular Formula C₈H₁₅NO₃[2][6]
Molecular Weight 173.21 g/mol [5][6]

| Synonyms | Acexamic Acid, 6-Acetamidocaproic acid[6][7] |

Table 2: Physical and Chemical Properties

Property Value Source
Appearance White, powder solid [2][3]
Odor Odorless [2][3]
Melting Point 102 - 106 °C (215.6 - 222.8 °F) [3][6]
Boiling Point 404.5 °C at 760 mmHg [6]
Solubility Soluble in water.[4] Data on specific solubility is limited. [4]
Flash Point Not available [3][5][6]

| Autoignition Temp. | Not available |[5] |

Hazard Identification and GHS Classification

There are some discrepancies across safety data sheets regarding the hazardous nature of this compound. While some sources state it is not considered hazardous[3], others provide specific GHS classifications.[4][6] It is prudent to handle the substance as potentially hazardous.

Table 3: GHS Hazard Classification Summary

Hazard Class Hazard Category Hazard Statement
Acute toxicity, oral Category 4 H302: Harmful if swallowed[6]
Skin corrosion/irritation Category 2 H315: Causes skin irritation[4][6]
Serious eye damage/eye irritation Category 2A / 1 H319: Causes serious eye irritation[6] / H318: Causes serious eye damage[4]

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[4][6] |

Pictogram:

  • Warning Signal Word[6]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[6]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6]

  • Disposal: P501 (Dispose of contents/container in accordance with local regulation).[6]

Experimental Protocols for Safety Assessment

Detailed experimental safety studies for this compound are not publicly available. The following are representative OECD (Organisation for Economic Co-operation and Development) protocols typically used to determine the GHS classifications listed above.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

  • Principle: This method uses a stepwise procedure with a small number of animals (typically rats) per step. The outcome of each step determines the next step: either dosing at a higher or lower fixed dose level or stopping the test. The objective is to identify a dose range that causes mortality or evident toxicity.

  • Methodology:

    • A single, healthy young adult animal is dosed with the test substance at a defined starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

    • The animal is observed for signs of toxicity and mortality over a period of 14 days.

    • Depending on the outcome, two additional animals are dosed at the same level.

    • The results are interpreted based on the number of mortalities at specific dose levels to assign a GHS category. Body weight, clinical signs of toxicity, and gross necropsy findings are recorded.

Skin Irritation/Corrosion - OECD Test Guideline 404

  • Principle: This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Methodology:

    • The test substance (0.5 g or 0.5 mL) is applied to a small area (approx. 6 cm²) of the shaved skin of an albino rabbit.

    • The substance is held in contact with the skin under a gauze patch for a specified period, typically 4 hours.

    • After exposure, the patch is removed, and the skin is washed.

    • The treated skin is examined for signs of erythema (redness) and edema (swelling) at graded intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The severity of the reactions is scored, and the average scores are used to classify the substance's irritation potential.

Serious Eye Damage/Irritation - OECD Test Guideline 405

  • Principle: This protocol assesses the potential of a substance to produce irritation or damage to the eye.

  • Methodology:

    • A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

    • The severity of the eye reactions is scored. The persistence and severity of the lesions are used to classify the substance.

Safety and Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area.[5][6] Use local exhaust ventilation or a chemical fume hood to minimize dust generation and accumulation.[5][8]

  • Facilities should be equipped with an eyewash station and a safety shower.[5][6]

Personal Protective Equipment (PPE):

Table 4: Personal Protective Equipment (PPE) Recommendations

Protection Type Specification Source
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [3][5]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. Inspect gloves before use. [5][6][9]

| Respiratory Protection | A respirator is not needed under normal use conditions with adequate ventilation.[2][3] If dust is generated, use a NIOSH/MSHA-approved respirator.[10] |[2][3][10] |

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[3][5] Do not ingest or inhale.[5] Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][6] Keep the container tightly closed.[2][6]

First Aid and Emergency Procedures

Table 5: First Aid Measures

Exposure Route Procedure Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][5][6]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. [2][5][6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [2][5][6]

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[2][5][6] |

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and carbon monoxide may be generated by thermal decomposition.[5][6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[5][6]

Accidental Release Measures:

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Ensure adequate ventilation. Avoid generating dusty conditions.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][11]

  • Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[5]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[5]

  • Conditions to Avoid: Incompatible materials, dust generation, and excess heat.[5]

  • Incompatible Materials: Strong oxidizing agents.[3][5]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Consult US EPA guidelines (40 CFR Parts 261.3) and local or state hazardous waste regulations to ensure complete and accurate classification and disposal.[5][6]

Visualized Workflows and Relationships

G cluster_spill Accidental Spill Response Workflow assess Assess Spill (Size, Hazard) evacuate Evacuate Area (If necessary) assess->evacuate Immediate Danger ppe Don Appropriate PPE assess->ppe No Immediate Danger evacuate->ppe contain Contain Spill (Use inert absorbent) ppe->contain cleanup Clean Up Spill (Sweep or vacuum) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose

Caption: Workflow for responding to an accidental chemical spill.

G cluster_hierarchy Hierarchy of Safety Controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution label_most Most Effective engineering Engineering Controls (Isolate people from the hazard) substitution->engineering admin Administrative Controls (Change the way people work) engineering->admin ppe_node PPE (Protect the worker with Personal Protective Equipment) admin->ppe_node label_least Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

References

Methodological & Application

Synthesis of 6-Acetamidohexanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 6-acetamidohexanoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the N-acetylation of 6-aminohexanoic acid using acetic anhydride (B1165640) in an aqueous basic medium. This method is efficient, yielding a high-purity product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow, intended for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as N-acetyl-6-aminocaproic acid, serves as a key building block in the synthesis of various pharmaceutical compounds and modified peptides. Its structure, featuring both a carboxylic acid and an amide functional group, allows for diverse chemical modifications. The most common and straightforward method for its preparation is the acetylation of the primary amine of 6-aminohexanoic acid. This protocol details a robust and reproducible method for this transformation.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Material6-Aminohexanoic acid
ReagentAcetic Anhydride
BaseSodium Bicarbonate
SolventWater
Reaction Time1 hour
Reaction Temperature0-5 °C to Room Temperature
Reported Yield 85%
Melting Point 104 °C [1]
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol [2]

Experimental Protocol

This protocol describes the synthesis of this compound from 6-aminohexanoic acid.

Materials:

  • 6-Aminohexanoic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution of Starting Material: In a 250 mL beaker, dissolve 10.0 g of 6-aminohexanoic acid in 100 mL of a 5% (w/v) aqueous solution of sodium bicarbonate. Stir the mixture until the solid is completely dissolved.

  • Acetylation Reaction: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add 8.5 mL of acetic anhydride dropwise to the solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood as gas evolution will occur. The product will precipitate out of the solution as a white solid.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any remaining salts and impurities.

  • Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the purified this compound in a desiccator under vacuum to a constant weight.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The melting point should be determined and compared to the literature value (104 °C).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), the N-H bend of the amide (around 1550 cm⁻¹), and a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 6-Aminohexanoic Acid in NaHCO₃ (aq) Reagent Acetic Anhydride (0-5 °C) Reaction N-Acetylation Start->Reaction Reagent->Reaction Addition Acidification Acidification (HCl) Reaction->Acidification Quenching Filtration1 Filtration Acidification->Filtration1 Recrystallization Recrystallization (from Water) Filtration1->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 6-Acetamidohexanoic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid is a valuable bifunctional molecule frequently employed as a linker in bioconjugation. Its structure features a six-carbon aliphatic chain that provides a flexible and hydrophilic spacer between the conjugated molecules. One end of the linker contains a stable acetamido group, while the other terminates in a carboxylic acid. This carboxylic acid can be readily activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, which can then form a stable amide bond with primary amines on biomolecules such as proteins, antibodies, or peptides.

The resulting non-cleavable amide linkage is highly stable under physiological conditions, making this linker ideal for applications where a permanent connection between the biomolecule and a payload (e.g., a drug, dye, or nanoparticle) is desired. This application note provides detailed protocols for the activation of this compound and its conjugation to biomolecules, along with comparative data on different linker technologies and a discussion of its applications, particularly in the context of Antibody-Drug Conjugates (ADCs).

Chemical Properties and Advantages

The this compound linker offers several advantages in bioconjugation:

  • Hydrophilicity: The amide and carboxyl groups contribute to the water solubility of the linker, which can help to mitigate aggregation of the final bioconjugate.

  • Flexibility: The six-carbon chain provides rotational freedom, which can minimize steric hindrance between the conjugated partners and help preserve the biological activity of the biomolecule.

  • Stability: The amide bond formed upon conjugation is highly resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the bioconjugate in biological systems.[]

  • Non-cleavable: As a non-cleavable linker, it is suitable for applications where the payload should only be released upon the complete degradation of the biomolecule, for example, within the lysosome.[2][3]

Data Presentation: Comparative Analysis of Linker Technologies

Linker ClassExample Linker StructureCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
Non-cleavable Alkyl (e.g., from this compound) -NH-CO-(CH₂)₅-NH-CO-CH₃Proteolytic degradation of the antibodyHigh[][4]High stability, reduced off-target toxicity, predictable pharmacokinetics.[3]Payload is released with an amino acid remnant, which may affect its activity; limited bystander effect.[2]
Cleavable Dipeptide Valine-Citrulline (Val-Cit)Enzymatic (e.g., Cathepsin B)High[5]Specific release in the tumor microenvironment; potent bystander effect.Potential for premature cleavage in circulation; efficacy dependent on protease expression.[5]
Cleavable Hydrazone Hydrazone bondpH-sensitive (acidic)Moderate to LowRelease triggered by the acidic environment of endosomes/lysosomes.Can be unstable at physiological pH, leading to premature drug release and off-target toxicity.[4]
Cleavable Disulfide Disulfide bondReduction (e.g., Glutathione)ModerateRelease triggered by the high intracellular glutathione (B108866) concentration.Susceptible to reduction in the bloodstream, leading to instability.
Polyethylene Glycol (PEG) -(CH₂CH₂O)n-Can be incorporated into cleavable or non-cleavable linkersHighIncreases hydrophilicity, improves pharmacokinetics, and can reduce immunogenicity.Can be polydisperse, leading to heterogeneous conjugates; may decrease binding affinity if too long.

Experimental Protocols

The use of this compound as a linker first requires the activation of its terminal carboxylic acid to an amine-reactive species. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (EDC/NHS).

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the synthesis of this compound N-hydroxysuccinimide ester.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) (optional, for EDC-HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.

  • Add EDC-HCl (1.2 equivalents) to the solution. If using the hydrochloride salt of EDC, an organic base like triethylamine (1.2 equivalents) can be added to neutralize the acid.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound NHS ester.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Conjugation of Activated this compound to an Antibody

This protocol details the conjugation of the pre-activated this compound NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.[6][7]

Materials:

  • Antibody of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in conjugation buffer.

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester solution to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically for each specific antibody and desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove excess linker, quenching reagent, and byproducts by purifying the antibody conjugate using a desalting column or by dialysis against PBS.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[8]

Mandatory Visualizations

Caption: Chemical structure of this compound.

G cluster_workflow Bioconjugation Workflow A 6-Acetamidohexanoic Acid B Activation (EDC/NHS) A->B Carboxylic Acid C Activated NHS Ester B->C E Conjugation Reaction C->E Amine-reactive D Antibody with Primary Amines D->E F Antibody Conjugate E->F G Purification F->G H Characterized Antibody Conjugate G->H

Caption: Experimental workflow for bioconjugation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Internalization Internalization (Endocytosis) HER2->Internalization HER3 HER3 Receptor HER3->PI3K HER3->Internalization ADC Antibody-Drug Conjugate (with this compound Linker) ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Payload Released Payload Lysosome->Payload Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: HER2 signaling and ADC mechanism of action.[9][10][11]

Conclusion

This compound serves as a reliable and versatile non-cleavable linker in bioconjugation. Its straightforward activation via EDC/NHS chemistry allows for the efficient and stable coupling of a wide range of payloads to biomolecules. The resulting amide bond provides high stability in biological systems, making it a suitable choice for applications such as the development of antibody-drug conjugates where a durable linkage is required. While direct quantitative comparisons with other specific linkers are sparse, the favorable properties of non-cleavable alkyl linkers, in general, make this compound an important tool for researchers and drug developers. The provided protocols offer a robust starting point for the successful implementation of this linker in various bioconjugation strategies.

References

Application Notes and Protocols for 6-Acetamidohexanoic Acid EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of 6-acetamidohexanoic acid to primary amine-containing molecules using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Introduction

EDC/NHS chemistry is a widely used method for covalently linking a molecule with a carboxyl group to another molecule containing a primary amine.[1][2] This "zero-length" crosslinking process forms a stable amide bond without introducing any additional spacer atoms. This compound is an amino acid derivative that can be coupled to proteins, peptides, surfaces, or other molecules to introduce a protected amine functionality with a six-carbon spacer.

The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound. The addition of NHS stabilizes this activated intermediate, increasing the efficiency of the subsequent reaction with the primary amine.[3] This two-step method is advantageous as it can improve coupling yields and allows for better control over the reaction, especially when the molecule to be coupled also contains carboxyl groups, thereby minimizing unwanted polymerization.[4]

Chemical Reaction Mechanism

The coupling process involves the formation of two key intermediates:

  • O-acylisourea Intermediate: EDC reacts with the carboxyl group (-COOH) of this compound to form a highly reactive and unstable O-acylisourea intermediate.[3][5] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[3][6]

  • NHS Ester Intermediate: To improve efficiency and stability, NHS is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable amine-reactive NHS ester.[3][6] This NHS ester is less prone to hydrolysis than the O-acylisourea intermediate and can be stored or react efficiently with primary amines at a physiological pH.[3]

  • Amide Bond Formation: The NHS ester reacts with a primary amine (-NH2) on the target molecule, forming a stable amide bond and releasing NHS.

Reaction_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxyl This compound (R-COOH) Intermediate1 O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate1 + EDC EDC EDC Intermediate2 NHS Ester (Amine-Reactive) Intermediate1->Intermediate2 + NHS NHS NHS Conjugate Final Conjugate (R-CO-NH-R') Intermediate2->Conjugate + R'-NH2 Amine Amine-Molecule (R'-NH2) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Final Step Prep_Acid Dissolve This compound Activation Step 1: Activation (15-30 min, RT) Prep_Acid->Activation Prep_Reagents Prepare Fresh EDC & NHS Solutions Prep_Reagents->Activation Prep_Molecule Prepare Amine-Molecule in Coupling Buffer Coupling Step 2: Coupling (2h RT or O/N 4°C) Prep_Molecule->Coupling Activation->Coupling Quenching Step 3: Quenching (15 min, RT) Coupling->Quenching Purify Purification (Desalting/Dialysis) Quenching->Purify

References

6-Acetamidohexanoic Acid in Solid-Phase Peptide Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, an acetylated derivative of 6-aminohexanoic acid, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a flexible, hydrophobic spacer with a neutral charge. This modification can be strategically employed to alter the pharmacokinetic properties of peptides, serve as a linker for conjugating other molecules, or to mimic acetylated lysine (B10760008) residues. This document provides detailed application notes and experimental protocols for the incorporation of this compound into synthetic peptides.

The primary method for incorporating this compound into a peptide sequence during SPPS is a two-step process. First, 9-fluorenylmethoxycarbonyl (Fmoc)-6-aminohexanoic acid is coupled to the resin-bound peptide. Following the removal of the Fmoc protecting group, the newly exposed primary amine is acetylated on-resin. This approach is favored over the direct coupling of this compound due to the ready availability of the Fmoc-protected aminohexanoic acid and the high efficiency of on-resin acetylation reactions.

Applications in Peptide Synthesis

The incorporation of a this compound moiety can impart several beneficial properties to a synthetic peptide:

  • Increased Hydrophobicity: The hexanoic acid chain introduces a lipophilic character to the peptide, which can enhance its interaction with cell membranes or hydrophobic pockets of target proteins.

  • Flexible Spacer: The six-carbon chain acts as a flexible linker, providing spatial separation between different domains of a peptide or between the peptide and a conjugated molecule (e.g., a drug, dye, or targeting ligand).[1]

  • Charge Neutralization: Acetylation of the terminal amine of the hexanoic acid linker removes a positive charge, which can be advantageous in modulating the overall charge and isoelectric point of the peptide. This can influence solubility, cell permeability, and binding interactions.

  • Mimic of Acetylated Lysine: The acetamido group on the hexanoic acid chain can serve as a mimic for post-translationally modified lysine residues, which is crucial for studying protein-protein interactions and cellular signaling pathways involving acetylation.

  • Improved Stability: N-terminal acetylation, in general, can increase the resistance of peptides to degradation by exopeptidases.[2]

Experimental Protocols

The following protocols detail the manual synthesis of a peptide containing a this compound linker using a standard Fmoc/tBu strategy.

Materials and Reagents
ReagentSupplierPurpose
Rink Amide ResinVariousSolid support for peptide amide synthesis
Fmoc-protected amino acidsVariousPeptide building blocks
Fmoc-6-aminohexanoic acidBroadPharmLinker building block[3]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)VariousCoupling reagent
N,N-Diisopropylethylamine (DIPEA)VariousBase for coupling reaction
N,N-Dimethylformamide (DMF)VariousSolvent
Piperidine (B6355638)VariousFmoc deprotection reagent
Acetic AnhydrideVariousAcetylating agent
PyridineVariousBase for acetylation
Dichloromethane (DCM)VariousSolvent for washing
Trifluoroacetic acid (TFA)VariousCleavage reagent
Triisopropylsilane (TIS)VariousScavenger
Water (HPLC grade)VariousScavenger and solvent
Protocol 1: Incorporation of Fmoc-6-Aminohexanoic Acid

This protocol describes the coupling of Fmoc-6-aminohexanoic acid to the N-terminus of a resin-bound peptide chain.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the peptide-resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.

  • Coupling:

    • Dissolve Fmoc-6-aminohexanoic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow solution) indicates successful coupling. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin Acetylation of 6-Aminohexanoic Acid

This protocol describes the acetylation of the primary amine of the 6-aminohexanoic acid linker after its incorporation into the peptide chain.

  • Fmoc Deprotection: Following the successful coupling of Fmoc-6-aminohexanoic acid, remove the Fmoc group as described in Protocol 1 (steps 2-4).

  • Acetylation:

    • Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the acetylation. A negative result (yellow solution) indicates a successful capping of the amine.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for 30 minutes.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Peptide Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4][5]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[5][6][7][8]

Visualizations

The following diagrams illustrate the key workflows in the synthesis of a peptide containing this compound.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Acetylation On-Resin Modification cluster_Finalization Final Steps Resin Start: Resin AA_Coupling Amino Acid Coupling Cycles Resin->AA_Coupling Elongate Peptide Chain Linker_Coupling Couple Fmoc-6-aminohexanoic acid AA_Coupling->Linker_Coupling Fmoc_Deprotection Fmoc Deprotection of Linker Linker_Coupling->Fmoc_Deprotection Acetylation Acetylation of Linker Fmoc_Deprotection->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

Caption: Overall workflow for the synthesis of a peptide containing this compound.

logical_relationship cluster_Strategy Synthetic Strategy cluster_Two_Step_Details Details of Two-Step Approach cluster_Advantages Advantages of Acetylation Title Incorporation of this compound Two_Step Two-Step Approach Couple_Fmoc_Linker 1. Couple Fmoc-6-aminohexanoic acid Two_Step->Couple_Fmoc_Linker Direct_Coupling Direct Coupling (Less Common) On_Resin_Acetylation 2. On-Resin Acetylation Couple_Fmoc_Linker->On_Resin_Acetylation Increased_Stability Increased Stability On_Resin_Acetylation->Increased_Stability Charge_Neutralization Charge Neutralization On_Resin_Acetylation->Charge_Neutralization Mimic_Lys_Ac Mimic Acetylated Lysine On_Resin_Acetylation->Mimic_Lys_Ac Enhanced_Hydrophobicity Enhanced Hydrophobicity On_Resin_Acetylation->Enhanced_Hydrophobicity

References

Application Notes and Protocols: 6-Acetamidohexanoic Acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, the N-acetylated derivative of 6-aminohexanoic acid, is a bifunctional molecule offering potential applications in the field of drug delivery. While its precursor, 6-aminohexanoic acid, is widely utilized as a flexible, hydrophobic linker in various bioconjugation and drug delivery systems, the direct applications of this compound are less documented.[1][2] The acetylation of the terminal amine to an amide group alters the molecule's chemical reactivity and physicochemical properties, opening up distinct, albeit less explored, avenues for its use in modifying drug carriers and synthesizing novel prodrugs.

The presence of a terminal carboxylic acid allows for conjugation to drug molecules or carrier systems, while the acetamido group can influence properties such as hydrophilicity, hydrogen bonding capacity, and enzymatic stability. These characteristics make this compound a candidate for applications in surface modification of nanoparticles, development of specialized linkers for prodrugs, and incorporation into biocompatible polymers.

These application notes provide an overview of the potential uses of this compound in drug delivery, complete with detailed experimental protocols for its conjugation and the characterization of the resulting systems.

I. Applications in Drug Delivery

Surface Modification of Nanoparticles

This compound can be employed to modify the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to enhance their biocompatibility and stability in biological fluids. The hydrophilic nature of the acetamido and carboxylic acid groups can create a hydrated layer on the nanoparticle surface, potentially reducing opsonization and clearance by the reticuloendothelial system.

Linker for Prodrug Synthesis

The carboxylic acid moiety of this compound can be conjugated to hydroxyl or amino groups on therapeutic agents to form ester or amide linkages, respectively. This creates a prodrug where the this compound acts as a linker. The nature of this linkage can be designed for controlled release of the drug under specific physiological conditions, such as enzymatic cleavage or pH changes.

Component of Biodegradable Polymers

As a monomer or a modifying agent, this compound can be incorporated into the backbone of polymers like polyesters or polyamides.[3][4][5] This can impart flexibility and hydrophilicity to the polymer, influencing its degradation rate and drug release kinetics.[6][7]

II. Quantitative Data Presentation

The following tables present hypothetical yet representative data for the characterization of drug delivery systems utilizing this compound.

Table 1: Physicochemical Characterization of this compound-Modified Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Unmodified Liposomes120.5 ± 4.20.15 ± 0.02-15.3 ± 1.865.4 ± 3.1
Modified Liposomes135.8 ± 3.90.18 ± 0.03-25.7 ± 2.162.1 ± 2.8

Table 2: In Vitro Drug Release from Paclitaxel-6-Acetamidohexanoic Acid Conjugate

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.0
12.1 ± 0.55.3 ± 0.8
68.5 ± 1.122.7 ± 2.3
1215.3 ± 1.845.1 ± 3.1
2425.6 ± 2.478.9 ± 4.5
4838.9 ± 3.192.4 ± 3.8

III. Experimental Protocols

Protocol 1: Synthesis of a Paclitaxel-6-Acetamidohexanoic Acid Prodrug

This protocol describes the synthesis of a paclitaxel (B517696) prodrug where this compound is conjugated to the 2'-hydroxyl group of paclitaxel via an ester linkage.

Materials:

  • Paclitaxel

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Dissolve paclitaxel (1 equivalent) in anhydrous DCM.

    • Add the activated this compound solution dropwise to the paclitaxel solution under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization:

    • Confirm the structure of the purified Paclitaxel-6-Acetamidohexanoic acid conjugate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the purity of the conjugate by High-Performance Liquid Chromatography (HPLC).

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization a 6-Acetamidohexanoic Acid b DCC, DMAP in DMF a->b c Activated Ester Intermediate b->c e Reaction Mixture c->e d Paclitaxel in DCM d->e f Filtration e->f g Extraction f->g h Column Chromatography g->h i Purified Prodrug h->i j NMR, Mass Spec i->j k HPLC i->k

Caption: Workflow for the synthesis and characterization of a Paclitaxel-6-Acetamidohexanoic acid prodrug.

Protocol 2: Surface Modification of PLGA Nanoparticles with this compound

This protocol outlines the surface modification of pre-formed amine-functionalized Poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound.

Materials:

  • Amine-functionalized PLGA nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound (10 mg) in 1 mL of MES buffer.

    • Add EDC (1.5 equivalents to the carboxylic acid) and NHS (1.5 equivalents to the carboxylic acid).

    • Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid.

  • Conjugation to Nanoparticles:

    • Disperse amine-functionalized PLGA nanoparticles (100 mg) in 10 mL of MES buffer.

    • Add the activated this compound solution to the nanoparticle suspension.

    • Stir the reaction mixture at room temperature for 4 hours.

  • Purification of Modified Nanoparticles:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted materials.

    • Finally, resuspend the purified nanoparticles in a suitable buffer or deionized water for storage or further use.

  • Characterization:

    • Measure the hydrodynamic size and zeta potential of the modified nanoparticles using Dynamic Light Scattering (DLS).

    • Confirm the surface modification using Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).

    • Quantify the amount of conjugated this compound using a suitable analytical method (e.g., by derivatizing the remaining amines and comparing with the initial amount).

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization a 6-Acetamidohexanoic Acid b EDC, NHS in MES Buffer a->b c Activated NHS Ester b->c e Reaction c->e d Amine-functionalized PLGA Nanoparticles d->e f Centrifugation e->f g Resuspension f->g f->g h Final Nanoparticles f->h g->f g->f i DLS (Size, Zeta) h->i j FTIR/XPS h->j

Caption: Workflow for the surface modification of PLGA nanoparticles with this compound.

IV. Signaling Pathways and Logical Relationships

The utility of this compound in drug delivery is primarily based on its ability to be incorporated into larger systems. The following diagram illustrates the logical relationship of how a drug-carrier conjugate modified with this compound might interact with a target cell.

G cluster_system Drug Delivery System A Drug-Carrier Conjugate B This compound (Surface Modifier/Linker) A->B incorporates C Systemic Circulation (Enhanced Stability) B->C D Target Cell C->D Accumulation at Target Site E Internalization (e.g., Endocytosis) D->E F Drug Release (e.g., Ester Hydrolysis) E->F G Therapeutic Effect F->G

Caption: Logical pathway of a this compound-modified drug delivery system.

Conclusion

While not as extensively studied as its amino-containing counterpart, this compound presents unique opportunities for the development of novel drug delivery systems. Its bifunctional nature allows for its use as a linker and a surface-modifying agent, potentially improving the stability, biocompatibility, and drug release profiles of various nanocarriers and prodrugs. The provided protocols offer a foundation for researchers to explore the applications of this versatile molecule in their drug delivery research. Further investigation is warranted to fully elucidate the in vivo behavior and therapeutic efficacy of systems incorporating this compound.

References

6-Acetamidohexanoic Acid Derivatives in Nanoparticle Surface Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, diagnostics, and bio-imaging. The choice of surface ligand is paramount as it dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. While 6-acetamidohexanoic acid itself is not typically used for surface modification due to the non-reactive nature of the acetylated amine, its parent molecule, 6-aminohexanoic acid, and its activated derivatives are pivotal in this field. The hexanoic acid backbone provides a flexible six-carbon spacer that helps to minimize steric hindrance and preserve the biological activity of conjugated molecules. This document provides detailed application notes and protocols for the use of 6-aminohexanoic acid and its N-hydroxysuccinimide (NHS) ester derivative in the functionalization of nanoparticles.

Applications in Nanoparticle Surface Modification

Surface modification of nanoparticles with 6-aminohexanoic acid and its derivatives serves several key purposes:

  • Improved Biocompatibility: Coating nanoparticles with biocompatible molecules like 6-aminohexanoic acid can reduce their toxicity and immunogenicity.[1][2]

  • Enhanced Stability: The surface functionalization can prevent nanoparticle aggregation in biological fluids, leading to improved colloidal stability.[3]

  • Drug Delivery: These modified nanoparticles can be used as carriers for therapeutic agents. For instance, magnetic nanoparticles coated with 6-aminohexanoic acid and pectin (B1162225) have been synthesized for the delivery of curcumin, a model hydrophobic drug.[4][5]

  • Targeted Delivery: The terminal functional groups of the linker can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[6][7][8]

  • Controlled Drug Release: The choice of linker and the overall nanoparticle composition can influence the release kinetics of the encapsulated drug, allowing for sustained or triggered release.[9]

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing 6-aminohexanoic acid derivatives for nanoparticle surface modification. This data is essential for researchers to compare the physicochemical properties of different nanoparticle formulations.

Nanoparticle SystemAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading/Encapsulation EfficiencyReference
Magnetite nanoparticles (uncoated)Not specifiedNot specified-0.15 ± 0.10Not applicable[5]
Citrate-coated Magnetite nanoparticlesNot specifiedNot specified-29.30 ± 7.09Not applicable[5]
Pectin-6-aminohexanoic acid-magnetite nanoparticles (MAP)1470.32Not specifiedNot applicable[4][5]
Curcumin-loaded MAP nanoparticles1590.34Not specifiedNot specified[4][5]

Experimental Workflows and Protocols

General Experimental Workflow

The surface modification of nanoparticles generally follows a multi-step process, from synthesis to characterization and application.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification cluster_characterization Characterization np_synthesis Core Nanoparticle Synthesis surface_activation Surface Activation/ Functionalization np_synthesis->surface_activation ligand_conjugation Conjugation with 6-Aminohexanoic Acid Derivative surface_activation->ligand_conjugation purification Removal of Excess Reagents ligand_conjugation->purification physicochemical Physicochemical Characterization (DLS, TEM, FTIR) purification->physicochemical biological Biological Evaluation (Biocompatibility, Cellular Uptake) physicochemical->biological

Caption: General workflow for nanoparticle surface modification.

Protocol 1: Synthesis of Pectin-6-Aminohexanoic Acid-Magnetite Nanoparticles (MAP)

This protocol describes the synthesis of magnetic nanoparticles coated with 6-aminohexanoic acid and pectin, suitable for drug delivery applications.[4][5]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • 6-aminohexanoic acid

  • Pectin

  • Deionized water

Procedure:

  • Synthesis of Magnetite Nanoparticles (MNPs):

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water.

    • Add the iron salt solution dropwise to a solution of NH₄OH with vigorous stirring.

    • Continue stirring for 1 hour to allow for the formation of a black precipitate (Fe₃O₄ nanoparticles).

    • Collect the nanoparticles using a magnet and wash them several times with deionized water until the supernatant is neutral.

  • Surface Modification with 6-Aminohexanoic Acid:

    • Disperse the synthesized MNPs in a solution of 6-aminohexanoic acid.

    • Sonicate the mixture to ensure a uniform dispersion.

    • Stir the suspension for several hours at room temperature to allow the carboxyl group of the amino acid to bind to the surface of the magnetite nanoparticles.

    • Collect the functionalized nanoparticles with a magnet and wash them with deionized water to remove unbound 6-aminohexanoic acid.

  • Coating with Pectin:

    • Disperse the 6-aminohexanoic acid-modified MNPs in a pectin solution.

    • Stir the mixture for an extended period (e.g., overnight) to allow the pectin to coat the nanoparticles.

    • Collect the final pectin-6-aminohexanoic acid-magnetite nanoparticles (MAP) using a magnet and wash them with deionized water.

    • Resuspend the MAP in deionized water for further use.

G cluster_synthesis MNP Synthesis cluster_functionalization Functionalization Fe_salts FeCl3 + FeCl2 MNP Magnetite Nanoparticles Fe_salts->MNP NH4OH NH4OH NH4OH->MNP AHA_MNP AHA-coated MNP MNP->AHA_MNP AHA 6-Aminohexanoic Acid AHA->AHA_MNP Pectin Pectin MAP Pectin-AHA-MNP Pectin->MAP AHA_MNP->MAP

Caption: Synthesis of Pectin-6-Aminohexanoic Acid-Magnetite Nanoparticles.

Protocol 2: Conjugation of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of a heterobifunctional linker, 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid (an NHS ester of hexanoic acid), to nanoparticles that have primary amine groups on their surface. This creates a surface with terminal carboxylic acid groups, which can be further functionalized.[10][11]

Materials:

  • Amine-functionalized nanoparticles

  • 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5 (or 0.1 M Phosphate Buffer, pH 7.2-7.5). Avoid buffers containing primary amines like Tris.

  • Washing Buffer: Same as conjugation buffer or Phosphate-Buffered Saline (PBS).

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Briefly sonicate if necessary to ensure a homogenous suspension.

  • NHS-Linker Solution Preparation:

    • Immediately before use, dissolve the 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester is sensitive to moisture.

  • Conjugation Reaction:

    • Add the dissolved NHS-linker solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker to the available amine groups on the nanoparticles is a recommended starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted NHS Esters (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Conjugated Nanoparticles:

    • Pellet the nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in the washing buffer.

    • Repeat the centrifugation and resuspension steps at least three times. For smaller nanoparticles, size-exclusion chromatography can be used.

  • Storage:

    • Resuspend the final purified nanoparticle conjugate in an appropriate storage buffer (e.g., PBS) and store at 4°C.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine_NP Amine-Functionalized Nanoparticle Conjugation Amide Bond Formation (pH 7.2-8.5) Amine_NP->Conjugation NHS_Linker 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid NHS_Linker->Conjugation Carboxyl_NP Carboxyl-Terminated Nanoparticle Conjugation->Carboxyl_NP

Caption: Reaction scheme for creating carboxyl-terminated nanoparticles.

Characterization of Functionalized Nanoparticles

A thorough characterization of the surface-modified nanoparticles is crucial to ensure successful functionalization and to understand their properties.[6]

Common Characterization Techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups from the attached linker on the nanoparticle surface.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter (size) and polydispersity index (PDI) of the nanoparticles in suspension.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is indicative of colloidal stability.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (linker) coated on the nanoparticle surface.

Conclusion

The use of 6-aminohexanoic acid and its derivatives for the surface modification of nanoparticles offers a versatile platform for the development of advanced materials for various biomedical applications. The protocols and data presented in this document provide a foundational guide for researchers in this field. Successful functionalization and thorough characterization are key to designing nanoparticles with the desired properties for effective and safe use in drug delivery and other therapeutic and diagnostic applications.

References

Application Notes and Protocols for 6-Acetamidohexanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of 6-Acetamidohexanoic acid (also known as N-acetyl-epsilon-caproic acid) in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This document includes tabulated solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of this compound can vary significantly depending on the solvent and the experimental conditions (e.g., kinetic vs. thermodynamic measurement). The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityMethod/ConditionsSource
Dimethyl Sulfoxide (DMSO) 1.8 mg/mL (10.39 mM)Kinetic Solubility[1][2]
100 mg/mL (577.33 mM)Thermodynamic Solubility (Requires ultrasonication)[3]
Water Soluble (Specific quantitative data not available)Based on the high solubility of the related compound 6-aminohexanoic acid (50 mg/mL)[4]-
Methanol Slightly Soluble (Specific quantitative data not available)Based on qualitative data for the related compound 6-aminohexanoic acid[5][6]-
Ethanol Slightly Soluble (Specific quantitative data not available)Based on qualitative data for the related compound 6-aminohexanoic acid[6]-
Acetone Practically Insoluble (Specific quantitative data not available)Based on qualitative data for the related compound 6-aminohexanoic acid[5]-
Acetonitrile Data not available--

Note on DMSO Solubility: The significant difference in reported DMSO solubility values (1.8 mg/mL vs. 100 mg/mL) is likely due to the different methodologies used for determination. The lower value typically represents the kinetic solubility , which is a high-throughput screening method where a concentrated stock of the compound in DMSO is diluted into an aqueous buffer. The higher value likely represents the thermodynamic solubility , which is the true equilibrium solubility achieved by allowing an excess of the solid to equilibrate with the solvent over a longer period, often with the aid of sonication to break down aggregates.

Experimental Protocols for Solubility Determination

Two standard methods for determining the solubility of a compound are the kinetic and thermodynamic shake-flask methods.

Protocol for Kinetic Solubility Determination

This method is a rapid assessment of solubility, often used in early-stage drug discovery.

Objective: To determine the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for UV-Vis analysis)

  • Multichannel pipette

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: To a new 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO serial dilution plate to the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.

  • Precipitate Detection (Qualitative): Visually inspect the wells for any precipitate formation.

  • Concentration Measurement (Quantitative):

    • UV-Vis Spectrophotometry: Measure the absorbance of each well at the wavelength of maximum absorbance for this compound. The highest concentration that does not show a significant increase in light scattering (due to precipitate) is considered the kinetic solubility.

    • HPLC Analysis: Centrifuge the plate to pellet any precipitate. Carefully take an aliquot of the supernatant and analyze the concentration using a validated HPLC method. The highest concentration measured in a clear supernatant corresponds to the kinetic solubility.

Protocol for Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the true equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid This compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter analyze Analyze concentration (e.g., by HPLC) filter->analyze end End analyze->end

Caption: Thermodynamic Solubility Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Acetamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as Acexamic Acid, is a derivative of the amino acid lysine (B10760008) and a key pharmaceutical intermediate.[1][2] Accurate and reliable quantification of this compound is crucial for quality control during drug development and manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, ensuring high precision and accuracy. The method is suitable for assay and impurity profiling.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The analyte is detected by its absorbance in the low UV region.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade

    • Water, HPLC grade or purified to a resistivity of 18.2 MΩ·cm.

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in an 80:20 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of water and methanol in a 50:50 (v/v) ratio is used as the diluent for standard and sample preparations.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with the diluent.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and transfer it into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute 5 mL of the filtered solution to 50 mL with the diluent to obtain a final concentration of approximately 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, and a spiked sample. The chromatograms showed no interference from the blank or placebo at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity of the method was assessed by analyzing six standard solutions of this compound at concentrations ranging from 25 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 25 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by performing recovery studies on a placebo sample spiked with this compound at three concentration levels (80%, 100%, and 120% of the working concentration). The analysis was performed in triplicate for each level.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.2 - 80.899.0 - 101.0
100%10098.5 - 101.598.5 - 101.5
120%120118.8 - 121.299.0 - 101.0
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Peak Area
Repeatability < 2.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a ratio of approximately 10:1.

ParameterResult (µg/mL)
LOD ~ 0.5
LOQ ~ 1.5
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (± 0.1 mL/min), mobile phase composition (± 2% organic), and column temperature (± 2 °C). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Data Presentation

The quantitative data for the method validation is summarized in the tables below for easy comparison.

Table 1: Summary of Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C

| Detection | UV at 210 nm |

Table 2: Summary of Method Validation Data

Validation Parameter Acceptance Criteria Observed Result
Linearity (r²) ≥ 0.999 > 0.999
Accuracy (% Recovery) 98.0 - 102.0% 99.0 - 101.5%
Repeatability (% RSD) ≤ 2.0% < 1.0%
Intermediate Precision (% RSD) ≤ 2.0% < 1.5%
LOD (µg/mL) Reportable ~ 0.5
LOQ (µg/mL) Reportable ~ 1.5

| Robustness | System suitability passes | Passed |

Mandatory Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column (250 x 4.6 mm, 5 µm) hplc->column Mobile Phase Flow (1.0 mL/min) detector UV Detector (210 nm) column->detector Elution data Data Acquisition and Processing detector->data report Result Calculation and Reporting data->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters cluster_method Analytical Method Validation method HPLC Method for This compound specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity method->sensitivity robustness Robustness method->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of 6-Acetamidohexanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid is a derivative of the versatile linker molecule 6-aminohexanoic acid. Its activated forms, such as N-hydroxysuccinimide (NHS) esters, are commonly employed in bioconjugation to link therapeutic agents, reporter molecules, or affinity tags to proteins and other biomolecules. The resulting conjugates feature a stable amide bond. Characterizing these conjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics and research tools. Mass spectrometry (MS) is an indispensable analytical technique for the detailed structural elucidation and quantification of these modified biomolecules.

This document provides detailed application notes and protocols for the characterization of this compound conjugates using mass spectrometry. It covers sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, tailored for researchers in drug development and related scientific fields.

Data Presentation: Quantitative Analysis of Protein Modification

Mass spectrometry enables the precise quantification of modification levels on specific proteins. Below is a representative table summarizing quantitative data from a hypothetical experiment where a this compound-based chemical probe was used to identify protein targets in a cellular system. Such data is crucial for understanding the selectivity and potency of the probe.

Protein IDGene NamePeptide SequenceModification SiteFold Change (Treated/Control)p-value
P02768ALBLVNEVTEFAKK1594.20.001
P62258HSPA8IINEPTAAAIAYGLDKK773.80.003
P08238HSP90B1VKEGDDIVVIPKK4323.10.008
Q06830HSPA5VEIIANDQGNRK972.50.015
P11021HSPD1TIIAVDVKK3382.20.021

Mass Spectrometric Fragmentation of this compound

Understanding the fragmentation pattern of the linker itself is key to identifying modified peptides. The modification of a lysine (B10760008) residue with this compound results in a mass shift of 155.0946 Da (C8H13NO2). In tandem mass spectrometry (MS/MS), characteristic fragment ions are produced.

Based on predicted spectra, the protonated molecule [M+H]+ of this compound (m/z 174.11) is expected to produce the following major fragments upon collision-induced dissociation (CID):

Precursor m/zFragment m/zPutative Structure/Loss
174.11156.09[M+H - H2O]+
174.11131.10[M+H - CH3CO]+
174.11114.09[M+H - H2O - CH2CO]+
174.1196.08[M+H - H2O - CH2CO - H2O]+
174.1173.06[C4H9O]+
174.1169.07[C4H5O]+

In the context of a modified peptide, a characteristic reporter ion for the N-acetylated lysine side chain can often be observed at m/z 126.1 , which arises from the loss of ammonia (B1221849) from the acetylated lysine immonium ion (m/z 143.1).

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing a protein sample conjugated with this compound for bottom-up proteomic analysis.

Materials:

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Tris-HCl

  • Trypsin (MS-grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or concentrated protein solution in 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction:

    • Add DTT to a final concentration of 5 mM.

    • Incubate for 30 minutes at 37°C.

  • Alkylation:

    • Add IAA to a final concentration of 15 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1.5 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Activate a C18 SPE cartridge with ACN, followed by equilibration with 0.1% formic acid in water.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water.

    • Elute the peptides with 50% ACN, 0.1% formic acid.

  • Sample Concentration:

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Modified Peptides

This protocol provides a general framework for the analysis of peptides from a digested this compound conjugate. Parameters may need to be optimized for specific instruments.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 analytical column (e.g., 75 µm ID x 15 cm)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile

  • Flow Rate: 300 nL/min

  • Gradient:

    • 0-5 min: 2% B

    • 5-95 min: 2-35% B

    • 95-105 min: 35-90% B

    • 105-110 min: 90% B

    • 110-120 min: 2% B

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Capillary Voltage: 2.0 kV

  • MS1 Scan Range: m/z 350-1600

  • MS1 Resolution: 60,000

  • Data-Dependent Acquisition (DDA): Top 15 most intense precursor ions selected for MS/MS

  • MS/MS Fragmentation: Higher-energy collisional dissociation (HCD)

  • MS/MS Resolution: 15,000

  • Dynamic Exclusion: 30 seconds

Data Analysis:

  • Raw data files should be searched against a relevant protein database using a search engine such as MaxQuant, Sequest, or Mascot.

  • Specify a variable modification on lysine corresponding to the mass of the this compound residue (155.0946 Da).

  • Set appropriate false discovery rates (FDR) for peptide and protein identification (typically 1%).

  • For quantitative studies, perform label-free quantification (LFQ) or stable isotope labeling-based quantification.

Visualizations

experimental_workflow cluster_cell_culture Cellular Treatment cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis control Control Cells lysis Cell Lysis & Protein Extraction control->lysis treated Cells + 6-AHA-Probe treated->lysis digestion Reduction, Alkylation & Trypsin Digestion lysis->digestion enrichment Enrichment of Modified Peptides (e.g., Affinity Purification) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms database Database Search & Peptide Identification lcms->database quant Quantitative Analysis (Fold Change) database->quant targets Identification of Probe Targets quant->targets

Caption: Workflow for identifying protein targets of a this compound-based chemical probe.

fragmentation_pathway cluster_peptide Modified Peptide cluster_ms1 MS1 cluster_ms2 MS/MS (CID/HCD) peptide Peptide-Lys(Ac-Hex)-R precursor Precursor Ion [M+nH]n+ peptide->precursor ESI b_ions b-ions precursor->b_ions Fragmentation y_ions y-ions precursor->y_ions Fragmentation reporter_ion Reporter Ion (m/z 126.1) precursor->reporter_ion Fragmentation neutral_loss Neutral Losses precursor->neutral_loss Fragmentation

Caption: General fragmentation of a this compound-modified peptide in MS/MS.

Application Note: 1H NMR Spectrum Analysis of 6-Acetamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Acetamidohexanoic acid is a derivative of the amino acid 6-aminohexanoic acid, a compound that serves as a precursor to Nylon-6. The acetamido functional group significantly influences the chemical environment of the molecule's protons. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used to elucidate the structure of organic compounds by providing detailed information about the chemical environment, connectivity, and number of different types of protons. This application note provides a comprehensive analysis of the 1H NMR spectrum of this compound, along with a detailed experimental protocol for sample preparation and data acquisition. This information is valuable for researchers in the fields of organic synthesis, materials science, and drug development for the structural verification and purity assessment of this compound and related compounds.

Data Presentation

The 1H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The quantitative data, including chemical shifts, multiplicities, and assignments for each proton, are summarized in the table below.[1]

Assignment Chemical Shift (δ) in ppm Multiplicity Integration Proton Environment
H-a~12.0Broad Singlet1HCarboxylic Acid (-COOH)
H-b~7.8Triplet1HAmide (-NH)
H-c~3.00Quartet2HMethylene adjacent to NH (-CH2-NH)
H-d~2.19Triplet2HMethylene adjacent to COOH (-CH2-COOH)
H-e~1.78Singlet3HAcetyl Methyl (-CO-CH3)
H-f~1.49Quintet2HMethylene (γ to COOH)
H-g~1.37Quintet2HMethylene (δ to COOH)
H-j~1.25Quintet2HMethylene (β to COOH)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments are based on the data provided by ChemicalBook for a spectrum recorded at 400 MHz in DMSO-d6.[1]

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule organic compound for 1H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound.[1][2] The use of a dilute solution can improve spectral resolution by decreasing viscosity.[3]

  • Solvent Selection: Choose an appropriate deuterated solvent. For this compound, deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound's polarity and the presence of exchangeable protons (acidic and amide protons) which are observable in this solvent. Other common solvents include chloroform-d (B32938) (CDCl3) and deuterium (B1214612) oxide (D2O).[1][4]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1][4] Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To ensure a homogenous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter.[2]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.[3][5] The sample height in the tube should be approximately 4-5 cm.[3][4]

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Data Acquisition

The following is a general procedure for acquiring a 1D 1H NMR spectrum:

  • Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters. For a standard 1D proton experiment, typical parameters include:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically used.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds provides good resolution.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

  • Data Processing: After data acquisition, the Free Induction Decay (FID) is processed. This typically involves:

    • Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase Correction: Manual or automatic phase correction to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: To obtain a flat baseline.

    • Integration: To determine the relative number of protons corresponding to each signal.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in the data table.

Caption: Structure of this compound with proton assignments.

References

In Vivo Formulation of 6-Acetamidohexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as acexamic acid, is a synthetic amino acid derivative with recognized anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the prostaglandin (B15479496) synthesis pathway. This document provides detailed application notes and protocols for the in vivo formulation and administration of this compound to support preclinical research and drug development activities. The information compiled herein is based on available pharmacokinetic data and established experimental procedures.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic profile of this compound is essential for designing effective in vivo studies. The following tables summarize key parameters.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of Administration
Oral Bioavailability (F)~47.1%Oral (as a metabolite of zinc acexamate)
Plasma Protein Binding39.0%Not specified
Tissue-to-Plasma Ratio< 1Not specified
Hepatic First-Pass Extraction~8.50% of oral doseOral (as a metabolite of zinc acexamate)
Gastrointestinal First-Pass Extraction~46.4% of oral doseOral (as a metabolite of zinc acexamate)

Note: Pharmacokinetic data is derived from a study where this compound was a metabolite of orally administered zinc acexamate.

In Vivo Formulation Protocol

This protocol describes the preparation of a standard vehicle for the in vivo administration of this compound. This formulation is designed to enhance solubility and stability for parenteral routes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter tips

Formulation Composition:

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

Preparation Steps:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.

  • Initial Solubilization: In a sterile vial, add the calculated volume of DMSO to the this compound powder. Mix thoroughly using a vortex or magnetic stirrer until the powder is completely dissolved.

  • Addition of PEG300: Add the calculated volume of PEG300 to the DMSO solution. Mix until the solution is homogeneous.

  • Addition of Tween 80: Add the calculated volume of Tween 80 to the mixture. Continue to mix until a clear and uniform solution is obtained.

  • Final Dilution with Saline: Slowly add the calculated volume of sterile saline to the mixture while continuously stirring. This should result in a clear, final formulation.

  • Sterilization (Optional): If required for the experimental procedure, the final formulation can be sterile-filtered through a 0.22 µm syringe filter.

Storage and Stability:

  • This compound powder is stable for up to 3 years when stored at -20°C.

  • The prepared formulation in solvent is stable for up to 1 year when stored at -80°C. For short-term use, it can be stored at 4°C for up to one month. Avoid repeated freeze-thaw cycles.

Experimental Protocols for In Vivo Administration

The following are general protocols for the administration of this compound to rodents. The specific dosage, volume, and frequency should be optimized based on the experimental model and objectives.

Oral Administration (Gavage)

Materials:

  • Prepared this compound formulation

  • Appropriate gauge gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringe

Procedure:

  • Animal Handling: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.

Recommended Dosing Volume:

  • Mice: 5-10 mL/kg

  • Rats: 5-10 mL/kg

Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound formulation

  • Appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Syringe

Procedure:

  • Animal Handling: Restrain the animal in a supine position, tilting the head downwards.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Needle Insertion: Insert the needle at a 15-20 degree angle, ensuring it penetrates the peritoneum without damaging internal organs.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., blood, urine) is aspirated, which would indicate incorrect placement.

  • Injection: Slowly inject the formulation into the peritoneal cavity.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Recommended Dosing Volume:

  • Mice: 10-20 mL/kg

  • Rats: 10-20 mL/kg

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 6-Acetamidohexanoic Acid Compound->COX1 Inhibits Compound->COX2 Inhibits PLA2 Phospholipase A2

Prostaglandin Synthesis Pathway Inhibition

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram outlines a typical workflow for evaluating the anti-inflammatory efficacy of this compound in a preclinical model, such as the carrageenan-induced paw edema model.

G cluster_treatment Treatment Phase start Start: Acclimatize Animals formulation Prepare 6-Acetamidohexanoic Acid Formulation start->formulation grouping Randomize Animals into Treatment Groups formulation->grouping vehicle Administer Vehicle (Control Group) grouping->vehicle compound Administer 6-Acetamidohexanoic Acid (Test Group) grouping->compound induction Induce Inflammation (e.g., Carrageenan Injection) vehicle->induction compound->induction measurement Measure Inflammatory Response (e.g., Paw Volume) induction->measurement data_analysis Data Collection and Statistical Analysis measurement->data_analysis end End: Evaluate Efficacy data_analysis->end

In Vivo Anti-Inflammatory Study Workflow

Troubleshooting & Optimization

common problems in 6-Acetamidohexanoic acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 6-acetamidohexanoic acid as a linker in conjugation reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in conjugation reactions?

This compound, also known as 6-aminohexanoic acid or ε-aminocaproic acid (EACA), functions as a flexible, hydrophilic spacer or linker arm. Its primary purpose is to bridge two molecules, such as a protein and a small molecule drug, while minimizing steric hindrance between them. The terminal carboxyl group can be activated for reaction with primary amines, and the acetamido group at the other end provides a stable, unreactive terminus.

Q2: What are the most common chemistries used to conjugate this compound?

The most prevalent method involves the activation of the carboxylic acid group of this compound using carbodiimide (B86325) chemistry, often with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester. This activated linker is then reacted with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond.

Q3: Why is the choice of buffer so critical for a successful conjugation reaction?

The buffer composition is crucial because it can directly impact reaction efficiency and lead to unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for the activated linker, significantly reducing the conjugation yield. It is essential to use amine-free buffers like phosphate-buffered saline (PBS) or MES (2-(N-morpholino)ethanesulfonic acid).

Troubleshooting Guide

This section addresses specific problems that may arise during the conjugation process.

Problem 1: Low or No Conjugation Yield

Low yield is the most common issue in conjugation reactions. The following sections outline potential causes and their solutions.

The pH of the reaction mixture is critical for the efficiency of the coupling chemistry. For EDC/NHS chemistry, a two-step process often yields the best results.

Solution:

  • Activation Step (Carboxyl Activation): Perform the activation of this compound with EDC and NHS at a slightly acidic pH. This maximizes the formation of the NHS-ester while minimizing the hydrolysis of EDC.

  • Conjugation Step (Amine Reaction): Increase the pH for the reaction of the NHS-ester with the primary amine on the target molecule. This ensures the amine is deprotonated and nucleophilic.

Reaction Step Recommended pH Range Common Buffers Rationale
Carboxyl Activation4.5 - 6.0MES, AcetateMinimizes hydrolysis of EDC and promotes NHS-ester formation.
Amine Coupling7.2 - 8.5PBS, HEPES, BicarbonateEnsures the target amine is deprotonated and reactive.

EDC and NHS are moisture-sensitive and can lose activity if not stored properly.

Solution:

  • Storage: Store EDC and NHS desiccated at -20°C in small aliquots to minimize freeze-thaw cycles and exposure to moisture.

  • Reagent Preparation: Always prepare solutions of EDC and NHS immediately before use. Do not store them in solution for extended periods.

An insufficient excess of the coupling reagents or the linker can lead to an incomplete reaction.

Solution:

  • Optimize the molar ratio of the reactants. A common starting point is to use an excess of the linker and coupling reagents relative to the target molecule.

Reactant Recommended Molar Excess (relative to target molecule) Notes
This compound10x - 50xThe optimal ratio depends on the number of available reactive sites on the target.
EDC1.2x - 1.5x (relative to linker)A slight excess ensures efficient activation of the linker.
NHS1.2x - 1.5x (relative to linker)Helps to stabilize the activated intermediate, improving yield.

As mentioned in the FAQs, substances containing primary amines or other nucleophiles can interfere with the reaction.

Solution:

  • Buffer Exchange: Ensure the target molecule is in an appropriate amine-free buffer before starting the reaction. Techniques like dialysis or size-exclusion chromatography are effective for buffer exchange.

  • Avoid Contaminants: Be aware of other potential contaminants, such as sodium azide, which can react with EDC.

Problem 2: Precipitation of the Target Molecule During the Reaction

Precipitation indicates that the stability of your target molecule (e.g., protein) has been compromised.

Some linkers or small molecules may require an organic co-solvent like DMSO or DMF for solubility. High concentrations of these solvents can denature proteins.

Solution:

  • Minimize the volume of the organic co-solvent used. A final concentration of <10% (v/v) is generally well-tolerated by most proteins.

  • Add the organic solvent slowly to the aqueous protein solution while gently stirring.

The addition of reagents can sometimes alter the pH of the reaction mixture, potentially causing the protein to move towards its isoelectric point and precipitate.

Solution:

  • Use a buffer with sufficient buffering capacity.

  • Monitor the pH of the reaction mixture after the addition of each reagent and adjust as necessary with dilute HCl or NaOH.

Problem 3: Difficulty in Purifying the Final Conjugate

Effective purification is necessary to remove unreacted starting materials and reaction byproducts.

Due to the use of molar excess, a significant amount of unreacted this compound and coupling reagents will be present after the reaction.

Solution:

  • Dialysis or Tangential Flow Filtration (TFF): For macromolecular targets like proteins, these methods are effective for removing small molecule impurities.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and is highly effective for purifying protein conjugates.

A common side reaction in EDC chemistry is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct, which can be difficult to remove.

Solution:

  • Use of NHS: The inclusion of NHS in the reaction mixture significantly reduces the formation of this byproduct by converting the O-acylisourea intermediate to a more stable NHS-ester.

  • Purification: If N-acylurea does form, purification methods like reverse-phase HPLC may be necessary to separate it from the desired conjugate, especially for small molecule conjugations.

Visualizations and Protocols

General Experimental Workflow

The following diagram outlines a typical two-step workflow for conjugating this compound to a protein.

G cluster_0 Conjugation Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) B 2. Prepare Linker & Reagents (Linker, EDC, NHS in MES buffer, pH 5.0) A->B C 3. Activate Linker (Mix Linker, EDC, NHS for 15-30 min) B->C D 4. Conjugation Reaction (Add activated linker to protein, react 2-4h) C->D E 5. Quench Reaction (Add hydroxylamine (B1172632) or similar) D->E F 6. Purify Conjugate (Dialysis or SEC) E->F G 7. Characterize Conjugate (SDS-PAGE, Mass Spec) F->G

Caption: A typical experimental workflow for protein conjugation.

Troubleshooting Low Conjugation Yield

This decision tree can help diagnose the cause of low yields.

G Start Low Conjugation Yield? Cause1 Is the buffer amine-free (e.g., PBS, MES)? Start->Cause1 Cause2 Are EDC/NHS reagents fresh and stored properly? Cause1->Cause2 Yes Sol1 Solution: Perform buffer exchange into an amine-free buffer. Cause1->Sol1 No Cause3 Was a two-step pH procedure used? (Activation pH 4.5-6.0, Conjugation pH 7.2-8.5) Cause2->Cause3 Yes Sol2 Solution: Use fresh, properly stored EDC and NHS. Cause2->Sol2 No Cause4 Is the molar excess of linker/reagents sufficient? Cause3->Cause4 Yes Sol3 Solution: Optimize the pH for each reaction step. Cause3->Sol3 No Sol4 Solution: Increase the molar excess of linker and coupling reagents. Cause4->Sol4 No

Caption: A decision tree for troubleshooting low conjugation yield.

EDC/NHS Coupling Mechanism and Side Reaction

This diagram illustrates the desired reaction pathway and a common side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Carboxyl R-COOH (Linker) Intermediate O-acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS-ester (semi-stable) Intermediate->NHSEster + SideProduct N-acylurea (Byproduct) Intermediate->SideProduct Rearrangement (No NHS present) NHS NHS NHS->NHSEster Conjugate Amide Bond (Stable Conjugate) NHSEster->Conjugate + Amine Protein-NH2 Amine->Conjugate

Caption: The mechanism of EDC/NHS coupling and a major side reaction.

General Protocol for Protein Conjugation

This protocol is a starting point and should be optimized for your specific application.

  • Buffer Exchange:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • If the protein is in an inappropriate buffer, perform buffer exchange using a desalting column or dialysis.

    • Adjust the final protein concentration to 1-10 mg/mL.

  • Reagent Preparation (Activation Step):

    • Prepare a 100 mM solution of this compound in MES buffer (pH 5.0).

    • Immediately before use, prepare 100 mM solutions of EDC and NHS in the same MES buffer.

  • Activation of the Linker:

    • In a separate microcentrifuge tube, combine the this compound, EDC, and NHS solutions. Use a molar ratio of approximately 1:1.2:1.2 (Linker:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The volume of the added linker solution should ideally not exceed 10% of the protein solution volume to avoid significant pH changes.

    • The molar excess of the linker relative to the protein should be in the range of 10x to 50x. This needs to be optimized based on the number of available lysines on the protein surface.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS-ester, add a quenching buffer such as hydroxylamine or Tris to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker, quenched reagents, and byproducts by purifying the conjugate.

    • For proteins, size-exclusion chromatography (SEC) is often the most effective method. Dialysis against an appropriate storage buffer is also a viable option.

  • Characterization:

    • Confirm successful conjugation.

    • SDS-PAGE: An increase in the molecular weight of the protein band can indicate successful conjugation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the conjugate's molecular weight, allowing for the determination of the number of linkers attached per protein molecule.

    • UV/Vis Spectroscopy: If the attached molecule has a chromophore, the degree of labeling can often be estimated using UV/Vis absorbance measurements.

how to improve the yield of 6-Acetamidohexanoic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-acetamidohexanoic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of amide bond formation involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound coupling reactions?

A1: Low yields in the coupling of this compound can stem from several factors:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be effectively activating the carboxyl group of this compound.

  • Side reactions: The activated intermediate can undergo side reactions, such as hydrolysis, if any moisture is present in the reaction.

  • Steric hindrance: While this compound itself is not highly sterically hindered, the amine coupling partner might be, which can slow down or prevent the reaction.

  • Low nucleophilicity of the amine: Electron-deficient amines are less nucleophilic and may react slowly with the activated carboxylic acid.

  • Poor solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly diminished.[1] this compound has limited solubility in some organic solvents.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and pH can significantly impact the reaction outcome.

Q2: Which coupling reagents are recommended for this compound?

A2: A variety of coupling reagents can be used, with the choice often depending on the specific amine being coupled and the desired reaction conditions. Commonly used and effective reagents include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, simplifying purification.[1][2]

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[3] These are generally more powerful activating agents and can lead to higher yields and faster reaction times.[3][4] HATU, in particular, is noted for its high efficiency.[3][5]

  • Phosphonium salts: such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3]

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are highly recommended, especially when using carbodiimide (B86325) coupling reagents. They offer two main benefits:

  • Suppressing side reactions: They react with the activated O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.

  • Increasing coupling efficiency: These active esters are highly reactive towards the amine, leading to improved reaction rates and higher yields.[1]

Q4: What is the importance of a base in the coupling reaction?

A4: A non-nucleophilic base is crucial for deprotonating the amine and neutralizing any acids formed during the reaction, thereby driving the reaction forward. Commonly used bases include N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA).[6] It is important to use a non-nucleophilic base to avoid its competition with the desired amine in reacting with the activated carboxylic acid.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure the coupling reagent is fresh and stored under anhydrous conditions.- Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).- Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).[3]
Low nucleophilicity of the amine.- Increase the reaction temperature.- Use a more activating coupling reagent like HATU.[3]
Poor solubility of reactants.- Screen different solvents. Polar aprotic solvents like DMF or NMP are often good choices.[7]- Use a co-solvent system. For this compound, consider mixtures with DMSO.
Presence of moisture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Presence of Side Products Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt or HOAt to the reaction mixture to intercept the O-acylisourea intermediate.[1]
Dimerization or polymerization.- Use high dilution conditions, especially for intramolecular reactions.
Difficulty in Purification Byproducts from the coupling reagent (e.g., DCU from DCC).- If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.[7]- Use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[2]
Excess coupling reagent or base.- Quench the reaction with a small amount of water or an amine-containing resin.- Perform an acidic wash (e.g., dilute HCl) to remove excess base like DIPEA.[8]

Experimental Protocols

Below are generalized experimental protocols for the coupling of this compound. The exact amounts and reaction times should be optimized for each specific substrate.

Protocol 1: EDC/HOBt Coupling
  • Dissolution: Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, DCM, or acetonitrile).

  • Addition of Additive: Add HOBt (1-1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add EDC (1.1-1.5 equivalents) to the reaction mixture.

  • Addition of Base: Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: HATU Coupling
  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Addition of Base: Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Activation: Add HATU (1.1-1.5 equivalents) and stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[6]

  • Addition of Amine: Add the amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes typical yields for amide coupling reactions under different conditions, based on literature for similar substrates. Note that actual yields for this compound may vary depending on the specific amine and optimized conditions.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Yield (%)Reference
EDCHOBtDIPEACH₃CN2372-93[1]
DCCDMAP (cat. HOBt)-CH₃CN2351[1]
HATU-DIPEADMF2355-89[4]
HATU-2,6-lutidineNMP/Water45High Conversion[5]

Visualizations

Amide Coupling Reaction Pathway

Amide_Coupling_Pathway RCOOH This compound (R-COOH) ActivatedEster Activated Intermediate RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedEster Amide Amide Product (R-CONH-R') ActivatedEster->Amide Byproducts Byproducts ActivatedEster->Byproducts Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack Base Base (e.g., DIPEA) Base->Amine Deprotonation

Caption: General pathway for amide bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Fresh, Anhydrous) Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes ReplaceReagents Replace Reagents CheckReagents->ReplaceReagents No OptimizeConditions Optimize Reaction Conditions ChangeReagent Change Coupling Reagent OptimizeConditions->ChangeReagent No Improvement IncreaseTemp Increase Temperature/Time OptimizeConditions->IncreaseTemp Adjust Temp/Time ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent Adjust Solvent UseHATU Use Stronger Reagent (e.g., HATU) ChangeReagent->UseHATU ReagentsOK->OptimizeConditions ReplaceReagents->Start Success Improved Yield IncreaseTemp->Success ChangeSolvent->Success UseHATU->Success

Caption: A logical workflow for troubleshooting low coupling yield.

References

preventing side reactions with 6-Acetamidohexanoic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetamidohexanoic acid linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound as a linker?

A1: this compound is a commonly used bifunctional linker in bioconjugation. Its primary application is to introduce a spacer between two molecules, for instance, a drug and an antibody in an antibody-drug conjugate (ADC). The linker possesses a terminal carboxylic acid group that can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on a target molecule, and an acetamido group that can provide improved solubility and reduce non-specific binding.

Q2: What are the most common side reactions observed when using this compound linkers with EDC/NHS chemistry?

A2: The most prevalent side reactions are associated with the activation of the carboxylic acid group using N-hydroxysuccinimide (NHS) esters, often in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These include:

  • Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which deactivates the linker and reduces conjugation efficiency. The rate of hydrolysis increases with higher pH.[1]

  • Reaction with other nucleophiles: Besides the target primary amines (e.g., lysine (B10760008) residues), NHS esters can react with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine residues. These reactions are generally less efficient than with primary amines and can lead to a heterogeneous product.

  • Formation of N-acylurea: This is a significant side reaction in EDC/NHS chemistry where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea, consuming the activated linker.

Q3: Is the acetamido group of the linker reactive under typical conjugation conditions?

A3: Under the relatively mild conditions used for bioconjugation (e.g., pH 7.2-8.5), the amide bond of the acetamido group is generally stable and significantly less nucleophilic than primary amines. Therefore, it is not expected to participate in the EDC/NHS coupling reaction.

Q4: How does the length of the this compound linker affect the properties of the conjugate?

A4: The six-carbon chain of the linker provides a flexible spacer arm. The length of the acyl chain in a linker can influence several properties of the resulting conjugate:

  • Solubility: Longer, more hydrophobic acyl chains can decrease the aqueous solubility of the conjugate.

  • Cell Permeability: Increased lipophilicity from longer chains may enhance the ability of the conjugate to penetrate cell membranes.

  • Stability: Longer acyl chains can sometimes shield the active ester from hydrolysis by forming micelle-like structures in aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of NHS ester: Reaction buffer pH is too high or the reaction time is too long.Optimize the reaction pH to a range of 7.2-8.0. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. Use freshly prepared NHS-activated linker.
Inactive EDC or NHS reagents: Reagents have been exposed to moisture.Use fresh, high-quality EDC and NHS. Store reagents in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation.
Competing nucleophiles in the buffer: Use of buffers containing primary amines (e.g., Tris, glycine).Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or Morpholinoethanesulfonic acid (MES).
Insufficient molar excess of linker: The ratio of linker to the target molecule is too low.Increase the molar excess of the activated this compound linker. A starting point of 10-20 fold molar excess is often recommended.
Precipitation of Protein/Molecule during Reaction Protein Aggregation: Change in pH or addition of organic solvent (e.g., DMSO for dissolving the linker) can cause aggregation.Ensure the protein is soluble and stable in the chosen reaction buffer. Minimize the amount of organic solvent used. Consider a buffer exchange step to ensure compatibility.
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.If using a large excess of EDC, try reducing the concentration.
Heterogeneous Product Reaction with non-target amino acids: NHS ester reacting with serine, threonine, or tyrosine residues.Optimize the reaction pH and stoichiometry. Lowering the pH slightly (towards 7.2) can favor reaction with the more nucleophilic primary amines.
Inconsistent Drug-to-Antibody Ratio (DAR) in ADCs This is a common challenge with lysine conjugation. Control the molar ratio of the linker to the antibody and the reaction time. For more homogeneous products, consider site-specific conjugation strategies.

Quantitative Data Summary

The following table provides a qualitative comparison of key performance characteristics for NHS esters with varying acyl chain lengths, which can be used as a general guide when selecting a linker.

Characteristic Short Acyl Chain (e.g., NHS-acetate) Medium Acyl Chain (e.g., this compound NHS ester) Long Acyl Chain (e.g., NHS-dodecanoate)
Aqueous Solubility HighModerateLow
Hydrolysis Rate (Aqueous) HighModerateLow
Cell Permeability of Conjugate LowModerateHigh

Note: This table is a qualitative summary based on general chemical principles. Actual performance may vary depending on the specific molecule and reaction conditions.

Key Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the two-step activation of the carboxylic acid group of this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 2-Mercaptoethanol (B42355) (optional)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to the desired concentration.

  • Add a 1.5 to 2-fold molar excess of both EDC and NHS to the linker solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • The activated NHS-ester of this compound is now ready for conjugation to the amine-containing molecule.

  • (Optional) To quench the EDC reaction before adding to the protein, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes.

Protocol 2: Conjugation of Activated this compound to an Antibody

This protocol outlines the conjugation of the NHS-activated linker to primary amines on an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Activated this compound NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Add the desired molar excess (e.g., 10-20 fold) of the activated this compound NHS ester solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the antibody conjugate from excess linker and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity.

Visualizations

Experimental Workflow for Antibody-Drug Conjugation

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Characterization 6-Acetamidohexanoic_acid This compound Activated_Linker Activated NHS Ester of Linker 6-Acetamidohexanoic_acid->Activated_Linker Activation EDC_NHS EDC, NHS in Activation Buffer (pH 4.7-6.0) EDC_NHS->Activated_Linker Conjugation Conjugation Reaction (RT, 1-2h or 4°C, overnight) Activated_Linker->Conjugation Antibody Antibody in Conjugation Buffer (pH 7.2-7.5) Antibody->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Crude_ADC Crude Antibody-Drug Conjugate (ADC) Quenching->Crude_ADC Purification Purification (Size-Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (e.g., LC-MS for DAR) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: Workflow for creating an antibody-drug conjugate.

Signaling Pathway of a HER2-Targeted Antibody-Drug Conjugate (ADC)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Antibody-Drug Conjugate (ADC) (e.g., Trastuzumab-Linker-Payload) Binding Binding ADC->Binding HER2 HER2 Receptor HER2->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation ADC Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Cell Death (Apoptosis) Microtubule_Disruption->Apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of a HER2-targeted ADC.

References

troubleshooting low solubility of 6-Acetamidohexanoic acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 6-Acetamidohexanoic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has precipitated out of my aqueous buffer. What are the likely causes?

A1: Precipitation of this compound conjugates from aqueous solutions is a common issue arising from the physicochemical properties of the conjugated molecule. The most frequent causes include:

  • Hydrophobicity of the Conjugated Moiety: this compound itself is water-soluble. However, if it is conjugated to a hydrophobic drug or molecule, the overall solubility of the conjugate in aqueous buffers can be significantly reduced.[1]

  • pH of the Solution: The solubility of molecules with ionizable groups, such as the carboxylic acid of this compound, is highly dependent on the pH of the solution.[][3] If the pH is near the isoelectric point (pI) of the conjugate, its net charge will be minimal, leading to reduced solubility.

  • High Concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen solvent system.[4]

  • Temperature: Changes in temperature can affect solubility. While gentle heating can sometimes aid dissolution, some compounds may precipitate upon cooling.[5]

  • Improper Dissolution Technique: Hydrophobic conjugates often require an initial dissolution step in a small amount of an organic co-solvent before dilution in an aqueous buffer.[1]

Q2: What is a good starting point for solubilizing a novel this compound conjugate with unknown solubility?

A2: A systematic approach is recommended:

  • Initial Solvent Screening: Begin by testing the solubility of a small amount of the conjugate in different solvents. Start with water, then move to common organic solvents like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[6]

  • pH Adjustment: If the conjugate has ionizable groups, test its solubility in buffers with different pH values (e.g., acidic, neutral, and basic).[][5]

  • Co-solvent System: If the conjugate is poorly soluble in aqueous buffers, try dissolving it first in a minimal amount of a water-miscible organic solvent (like DMSO) and then slowly adding the aqueous buffer to the desired concentration.[1][7]

  • Solubilizing Agents: For particularly challenging conjugates, consider the use of solubilizing agents such as cyclodextrins or surfactants.[4][8]

Q3: Can I use sonication or heating to dissolve my conjugate?

A3: Yes, both sonication and gentle heating can be used to aid in the dissolution of your conjugate.[5][9] However, it is crucial to be cautious:

  • Sonication: This can help break up aggregates and increase the rate of dissolution. Use a bath sonicator to avoid localized overheating.[9]

  • Heating: Gentle warming can increase the solubility of some compounds. However, be mindful of the thermal stability of your conjugate, as excessive heat can cause degradation. Always check for any signs of degradation after heating.[5]

After dissolving with heat, allow the solution to cool to room temperature to ensure the conjugate remains in solution, as some compounds may precipitate upon cooling.

Troubleshooting Guide: Low Solubility of this compound Conjugates

This guide provides a structured approach to troubleshooting and resolving common solubility issues.

Problem: Precipitate forms when diluting a DMSO stock solution of the conjugate into an aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Exceeded Solubility Limit 1. Reduce the final concentration of the conjugate in the aqueous buffer. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if the experimental conditions allow.The conjugate remains in solution at a lower concentration or with a higher co-solvent percentage.
pH Incompatibility 1. Measure the pH of the final solution. 2. Adjust the pH of the aqueous buffer to be further from the isoelectric point (pI) of the conjugate. For acidic conjugates, a more basic pH may improve solubility, and for basic conjugates, a more acidic pH may be beneficial.[][3]The conjugate dissolves at the adjusted pH.
Improper Mixing Technique Instead of adding the aqueous buffer to the DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer.[1]Gradual addition prevents localized high concentrations and facilitates better mixing, potentially avoiding precipitation.
Problem: The conjugate will not dissolve in any tested solvent system.
Possible Cause Troubleshooting Step Expected Outcome
Highly Crystalline or Hydrophobic Nature 1. Use of Cyclodextrins: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin) in the aqueous buffer and then add the conjugate.[8][10][11] 2. Formulation with Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) at a concentration above its critical micelle concentration (CMC) in the buffer before adding the conjugate.[4]The conjugate forms an inclusion complex with the cyclodextrin or is encapsulated in micelles, leading to increased apparent solubility.
Aggregation Add a denaturing agent like 6 M Guanidine Hydrochloride (GuHCl) if the experimental design permits. This is more common for peptide-based conjugates.[9]Disruption of intermolecular hydrogen bonds reduces aggregation and improves solubility.

Quantitative Data Summary

The following tables provide solubility data for 6-Aminohexanoic acid and its N-acetylated form as a reference. The solubility of a specific conjugate will depend on the properties of the conjugated molecule.

Table 1: Solubility of 6-Aminohexanoic Acid and this compound in Common Solvents.

CompoundSolventSolubilityReference
6-Aminohexanoic AcidWater330 mg/mL[12]
6-Aminohexanoic AcidDMSO6 mg/mL[12]
This compoundWaterSoluble[13]
This compoundDMSO1.8 mg/mL (10.39 mM)

Note: Sonication is recommended to achieve the stated solubility in DMSO for this compound.

Table 2: Example Formulations for In Vivo Administration of this compound.

Formulation CompositionAchieved ConcentrationReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (5.77 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (14.43 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (14.43 mM)

Note: These formulations are for the parent compound and may need to be optimized for specific conjugates.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic this compound Conjugate using a Co-solvent

Objective: To dissolve a hydrophobic conjugate for in vitro or in vivo studies.

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of the lyophilized conjugate to warm to room temperature before opening to prevent condensation.

  • Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortex the vial for 30-60 seconds to aid dissolution.

  • If the conjugate is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • While gently vortexing your target aqueous buffer, slowly add the DMSO-conjugate stock solution dropwise to the buffer to reach the desired final concentration.

  • If the final solution remains clear, the conjugate is soluble under these conditions. If the solution becomes cloudy or a precipitate forms, the solubility limit has been exceeded. In this case, you will need to either lower the final concentration or try a different solubilization method.

  • For long-term storage, aliquot the final solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Turbidimetric Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a this compound conjugate in an aqueous buffer.[14][15][16]

Materials:

  • 10 mM stock solution of the conjugate in DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a series of dilutions of the 10 mM conjugate stock solution in DMSO in a separate 96-well plate (e.g., 2-fold serial dilutions).

  • In a new 96-well plate, add the appropriate volume of the aqueous buffer to each well.

  • Transfer a small volume (e.g., 2 µL) of each DMSO stock dilution to the corresponding wells of the plate containing the aqueous buffer, resulting in a final DMSO concentration of 1-2%. Also include wells with DMSO only as a control.

  • Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • After incubation, measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

  • Data Analysis: Plot the absorbance at 620 nm against the conjugate concentration. The kinetic solubility is the concentration at which a significant increase in absorbance is observed, indicating the formation of a precipitate. This can be determined as the point where the absorbance is a certain fold-change (e.g., 1.5x) above the DMSO-only control.[14][17]

Visualizations

experimental_workflow cluster_start Initial State cluster_solubilization Solubilization cluster_analysis Analysis cluster_outcome Outcome start Lyophilized Conjugate dissolve_dmso Dissolve in minimal DMSO start->dissolve_dmso dilute_buffer Slowly dilute into aqueous buffer dissolve_dmso->dilute_buffer observe Visual Observation dilute_buffer->observe soluble Soluble observe->soluble Clear Solution precipitate Precipitate observe->precipitate Cloudy/Precipitate

Caption: Workflow for solubilizing a hydrophobic conjugate.

troubleshooting_logic action action outcome outcome action->outcome Lower concentration start Precipitation Occurs check_conc Is concentration too high? start->check_conc check_conc->action Yes check_ph Is pH optimal? check_conc->check_ph No check_mixing Was mixing gradual? check_ph->check_mixing Yes action_ph action_ph check_ph->action_ph No final_resort Try solubilizing agents? check_mixing->final_resort Yes action_mix action_mix check_mixing->action_mix No action_agent action_agent final_resort->action_agent Yes outcome_fail Consult further final_resort->outcome_fail No outcome_ph outcome_ph action_ph->outcome_ph Adjust pH outcome_mix outcome_mix action_mix->outcome_mix Improve mixing technique outcome_agent outcome_agent action_agent->outcome_agent Use cyclodextrins/surfactants

Caption: Troubleshooting decision tree for precipitation.

References

Technical Support Center: Optimizing pH for 6-Acetamidohexanoic Acid EDC Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the pH and other critical parameters for the successful EDC/NHS coupling of 6-Acetamidohexanoic acid to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC coupling of this compound?

The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.[1]

  • Step 1: Activation of this compound: The activation of the carboxyl group on this compound using EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1][2] This acidic condition facilitates the formation of the O-acylisourea intermediate.

  • Step 2: Coupling to Primary Amine: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][2] In this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS-ester, forming a stable amide bond.[3]

For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5.0-6.0, and then raise the pH to 7.2-7.5 for the coupling step.[1][2]

Q2: What are the recommended buffers for this reaction?

It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction, reducing your yield.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice for the activation step.[1][2]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for the coupling step.[1] Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer.[1]

  • Buffers to Avoid: Do not use buffers such as Tris, glycine, or acetate, as their reactive groups will interfere with the coupling chemistry.[1]

Q3: How does pH affect the stability of EDC and the NHS-ester intermediate?

Both EDC and the NHS-ester are susceptible to hydrolysis, which is a competing side reaction that deactivates them.

  • EDC Hydrolysis: The hydrolysis of EDC is acid-catalyzed and occurs more rapidly at a lower pH.[4] While the activation reaction is faster at lower pH, so is the deactivation of the EDC reagent.[5]

  • NHS-ester Hydrolysis: The NHS-ester is more susceptible to hydrolysis at higher pH values.[3] This degradation reduces the amount of active ester available to react with the amine, thereby lowering the final conjugate yield.[3] It is crucial to use the activated this compound promptly after formation.[6][7][8]

Q4: What is a recommended starting molar ratio of EDC and NHS to this compound?

While the optimal ratio can vary, a common starting point is to use a molar excess of both EDC and NHS relative to the amount of this compound. A frequently suggested ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] Optimization may be required to achieve the highest efficiency for your specific application.

Q5: How should I prepare and store EDC and NHS reagents?

Proper handling and storage are critical for maintaining the activity of these moisture-sensitive reagents.[1]

  • Storage: EDC and NHS should be stored desiccated at -20°C.[1]

  • Handling: Before use, allow the reagent vials to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the vial, which would lead to hydrolysis and inactivation.[1] Prepare solutions immediately before use and promptly reseal the vials for storage.[1]

Data Presentation

Table 1: Optimal pH Ranges for Two-Step EDC Coupling
Reaction StepReagentsOptimal pH RangeRationale
1. Activation This compound + EDC/NHS4.5 - 6.0Maximizes carboxyl group activation efficiency.[1][2]
2. Coupling Activated NHS-ester + Primary Amine7.0 - 8.5Favors deprotonated, nucleophilic primary amine for amide bond formation.[1][3]
Table 2: Recommended Buffers for EDC Coupling
StepRecommended BuffersBuffers to Avoid
Activation MES (0.1 M, pH 4.5-6.0)[1][2]Tris, Glycine, Acetate, Citrate
Coupling PBS (pH 7.2-7.5), Borate Buffer (pH 8.0-8.5)[1]Tris, Glycine
Table 3: Half-life of NHS Esters at Various pH Values
pHApproximate Half-life
7.04 - 5 hours[6][7][8]
8.01 hour[6][7][8]
8.610 minutes[6][7][8]

Experimental Protocols

Two-Step Protocol for Coupling this compound to an Amine-Containing Molecule

This protocol is designed to maximize coupling efficiency by performing the activation and coupling steps at their respective optimal pH values.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[1]

  • Coupling Buffer: PBS, pH 7.2-7.5[1]

  • Quenching Buffer (Optional): 1 M Hydroxylamine (pH 8.5) or 50 mM Tris-HCl (pH 8.0)

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare stock solutions of EDC and NHS in anhydrous DMSO or immediately before use in Activation Buffer.

  • Activation Step:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the solution. A 5-fold molar excess of EDC and a 2-fold molar excess of NHS over the acid is a good starting point.

    • Incubate the reaction for 15-30 minutes at room temperature.[2]

  • pH Adjustment & Coupling:

    • Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the amine-containing molecule dissolved in Coupling Buffer. Alternatively, the activated acid can be purified via a desalting column equilibrated with Coupling Buffer before adding the amine.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction and hydrolyze any remaining active esters, add Quenching Buffer and incubate for 15-30 minutes.[2]

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis.

Visualizations

G EDC/NHS Coupling Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_side_reaction Side Reaction: Hydrolysis A This compound (-COOH) B O-acylisourea Intermediate (unstable) A->B + EDC C NHS-ester (amine-reactive) B->C + NHS F Hydrolysis (Regenerated -COOH) E Stable Amide Bond C->E + Primary Amine C->F + H2O D Primary Amine (R-NH2) G Two-Step Experimental Workflow start Start prep Prepare Reagents (Acid, Amine, EDC, NHS, Buffers) start->prep activation Step 1: Activation Dissolve Acid, EDC, NHS in MES Buffer (pH 4.5-6.0) Incubate 15-30 min prep->activation ph_adjust Step 2: pH Adjustment & Coupling Add Amine in PBS or Borate Buffer to raise pH to 7.0-8.5 activation->ph_adjust coupling Step 3: Incubation React for 2 hours at RT or overnight at 4°C ph_adjust->coupling quench Step 4: Quench (Optional) Add Hydroxylamine or Tris to stop the reaction coupling->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End purify->end

References

Technical Support Center: Purification of 6-Acetamidohexanoic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Acetamidohexanoic acid modified peptides. The introduction of the this compound moiety significantly increases the hydrophobicity of a peptide, presenting unique challenges during purification. This guide offers troubleshooting strategies, frequently asked questions, detailed experimental protocols, and visual workflows to address these challenges effectively.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound modified peptides in a question-and-answer format.

Question: My this compound modified peptide has poor solubility in aqueous solutions, making it difficult to prepare for HPLC. What should I do?

Answer:

Poor aqueous solubility is a frequent issue with these modified peptides due to the hydrophobic nature of the this compound linker.[1][2] Here are several strategies to improve solubility:

  • Initial Dissolution in Organic Solvents: Begin by dissolving the peptide in a small amount of a strong organic solvent.[3][4][5][6][7]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or isopropanol (B130326) are good starting points.[3][5][6]

    • Last Resort: For extremely insoluble peptides, hexafluoroisopropanol (HFIP) can be effective, but it may require special handling and can affect chromatographic performance.[1]

  • Gradual Dilution: After initial dissolution, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the peptide solution while vortexing. This should be done cautiously to avoid precipitation.[3]

  • Sonication: Brief sonication can help to break up aggregates and enhance dissolution.[5][6]

  • Sample Diluent Composition: If the peptide precipitates upon dilution, consider using a sample diluent with a higher initial organic content (e.g., 10-20% acetonitrile (B52724) in water).[3]

Question: I am observing significant peak tailing or broadening during the HPLC purification of my modified peptide. How can this be resolved?

Answer:

Peak tailing and broadening are common chromatographic problems, often exacerbated by the properties of hydrophobic peptides. Several factors can contribute to this issue:

  • Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based stationary phase.

  • Slow Mass Transfer: The hydrophobic nature of the peptide can lead to slow kinetics of interaction with the stationary phase.

  • Peptide Aggregation: The modified peptide may be aggregating on the column.

To address these issues, consider the following troubleshooting steps:

  • Optimize Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): Ensure you are using a sufficient concentration of TFA (typically 0.1%) to act as an ion-pairing agent and mask silanol interactions.[8]

    • Alternative Ion-Pairing Reagents: If TFA is not providing optimal results, consider other ion-pairing reagents like formic acid (FA) for better MS compatibility, though it might lead to broader peaks.[3]

  • Increase Column Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape by increasing the kinetics of mass transfer and reducing mobile phase viscosity.[3][9]

  • Adjust the Gradient Slope: A shallower gradient can often improve peak shape by allowing more time for the peptide to elute in a more focused band.[3][10]

  • Change the Organic Modifier: While acetonitrile is common, using isopropanol or ethanol (B145695) as the organic modifier can sometimes improve peak shape for very hydrophobic peptides.[1]

Question: The recovery of my this compound modified peptide after purification is very low. What are the potential causes and solutions?

Answer:

Low recovery is a significant challenge with hydrophobic peptides, often due to irreversible adsorption to the stationary phase or precipitation.[1][4]

  • Irreversible Binding to the Column:

    • Use a Less Hydrophobic Stationary Phase: If using a C18 column, consider switching to a C8, C4, or phenyl column, which are less retentive.[4]

    • Increase Organic Modifier Strength: Ensure your gradient reaches a high enough concentration of the organic solvent to elute the highly hydrophobic peptide.

  • Precipitation on the Column:

    • Increase Column Temperature: As with improving peak shape, higher temperatures can enhance solubility and prevent precipitation on the column.[3][9]

    • Lower Sample Concentration: Injecting a more dilute sample can sometimes prevent on-column precipitation.

  • Adsorption to Surfaces: Peptides can adhere to metal surfaces in the HPLC system. Consider passivating the system with a solution of a chelating agent.

Question: I am experiencing high backpressure in my HPLC system during the purification run. What should I do?

Answer:

High backpressure can indicate a blockage in the system. A systematic approach is needed to identify and resolve the issue.

  • Check for Column Clogging: Disconnect the column and run the pump. If the pressure returns to normal, the column is likely clogged. Try back-flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.

  • Inspect In-line Filters and Frits: Check and clean or replace any in-line filters or frits in the system, as they can become blocked with particulate matter.

  • Sample Precipitation: If the peptide is precipitating in the system, this can cause a blockage. Ensure the sample is fully dissolved and consider the solubility-enhancing techniques mentioned above.

  • Mobile Phase Issues: Ensure the mobile phases are properly mixed and filtered to remove any particulates.

Frequently Asked Questions (FAQs)

What is the role of this compound in modifying peptides?

This compound is often used as a flexible, hydrophobic linker in peptide chemistry.[2][11] Its incorporation can:

  • Increase the distance between a peptide and a conjugated molecule (e.g., a fluorescent dye or a drug).

  • Enhance the hydrophobicity of the peptide, which can influence its interaction with biological membranes.[2]

  • Improve peptide stability by protecting it from enzymatic degradation.[11]

What is the best initial approach to developing a purification method for a novel this compound modified peptide?

A good starting point is to perform a "scouting run" on an analytical RP-HPLC column (e.g., a C18 column). Use a broad gradient of acetonitrile in water with 0.1% TFA. This will give you an initial indication of the peptide's retention time and the complexity of the crude mixture. Based on this information, you can then optimize the gradient, column chemistry, and other parameters for a preparative-scale purification.

Are there alternatives to RP-HPLC for purifying these modified peptides?

Yes, while RP-HPLC is the most common method, other techniques can be employed, especially for very challenging purifications:

  • Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove bulk impurities and salts.[12] It can be performed with C18 or other reversed-phase sorbents.

  • Ion-Exchange Chromatography (IEX): If the peptide has a net charge, IEX can be a powerful orthogonal purification step to RP-HPLC, separating based on charge rather than hydrophobicity.[13][14]

  • Precipitation: For extremely hydrophobic peptides that are difficult to handle with chromatography, selective precipitation can sometimes be used to enrich the target peptide.[1]

How can I confirm the identity and purity of my purified this compound modified peptide?

A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To assess the purity of the final product.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the modified peptide.[15][16] Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modification.[15][16]

Quantitative Data Summary

The following table summarizes typical purification outcomes for hydrophobic peptides, which are analogous to this compound modified peptides. Actual yields and purities will vary depending on the specific peptide sequence and the optimization of the purification protocol.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Reversed-Phase HPLC (RP-HPLC) >95%20-60%Highly dependent on sequence and optimization. Low recovery can be an issue for very hydrophobic peptides.
Solid-Phase Extraction (SPE) 60-90%40-80%Good for initial cleanup and desalting. May not resolve closely related impurities.
Ion-Exchange Chromatography (IEX) VariableVariableEffective for charged peptides and as an orthogonal step to RP-HPLC.
Precipitation VariableHighly VariableCan be effective for very insoluble peptides but may result in lower purity.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Modified Peptide

1. Materials:

  • Crude this compound modified peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Solvents for initial dissolution (e.g., DMSO, DMF)

  • Preparative RP-HPLC system with a C8 or C4 column

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Sample Preparation:

  • Weigh out a small amount of the crude peptide.

  • Dissolve the peptide in a minimal volume of a suitable organic solvent (e.g., DMSO).

  • Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration of 1-5 mg/mL. If precipitation occurs, adjust the initial dilution solvent to contain a higher percentage of ACN.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Inject the prepared sample onto the column.

  • Run a linear gradient to elute the peptide. A starting point could be a gradient of 5% to 65% B over 60 minutes. The gradient should be optimized based on the results of an analytical scouting run.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the main peak(s).

5. Post-Purification:

  • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup

1. Materials:

  • Crude this compound modified peptide

  • C18 SPE cartridge

  • Methanol (B129727) or acetonitrile for conditioning and elution

  • Aqueous solution with 0.1% TFA for washing

2. Method:

  • Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol or acetonitrile through it, followed by 3-5 mL of aqueous solution with 0.1% TFA.

  • Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent and dilute with the aqueous wash solution. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 mL of the aqueous solution with 0.1% TFA to remove salts and very polar impurities.

  • Elution: Elute the peptide with a solution of increasing acetonitrile concentration (e.g., 50-80% ACN in water with 0.1% TFA). Collect the eluate.

  • Analysis: Analyze the eluate by analytical RP-HPLC and MS to confirm the presence and approximate purity of the peptide.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Strategy cluster_analysis Analysis synthesis Solid-Phase Peptide Synthesis (with this compound incorporation) cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_peptide Crude Peptide Mixture cleavage->crude_peptide solubility_test Solubility Testing spe Solid-Phase Extraction (SPE) (Optional Pre-purification) hplc Preparative RP-HPLC pure_peptide Purified Peptide hplc->pure_peptide iex Ion-Exchange Chromatography (Optional Orthogonal Step) iex->pure_peptide analytical_hplc Analytical RP-HPLC (Purity Assessment) pure_peptide->analytical_hplc ms Mass Spectrometry (Identity Confirmation) pure_peptide->ms lyophilization Lyophilization pure_peptide->lyophilization

Troubleshooting_Logic cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered during HPLC Purification poor_solubility Poor Sample Solubility start->poor_solubility peak_tailing Peak Tailing/ Broadening start->peak_tailing low_recovery Low Peptide Recovery start->low_recovery high_pressure High System Backpressure start->high_pressure sol_solvent Use Organic Solvent for Initial Dissolution poor_solubility->sol_solvent sol_dilution Gradual Dilution poor_solubility->sol_dilution peak_temp Increase Column Temperature peak_tailing->peak_temp peak_gradient Optimize Gradient Slope peak_tailing->peak_gradient rec_column Use Less Retentive Column (C8, C4) low_recovery->rec_column rec_temp Increase Column Temperature low_recovery->rec_temp pres_column Check/Clean Column high_pressure->pres_column pres_filter Check/Clean In-line Filters high_pressure->pres_filter

References

stability issues with 6-Acetamidohexanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Acetamidohexanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound powder?

This compound powder is generally stable and should be stored at -20°C for long-term storage, where it can be viable for up to three years. For shorter periods, it can be stored in a cool, dry place.[1] Keep the container tightly closed when not in use.

Q2: How should I prepare stock solutions of this compound?

Stock solutions are typically prepared by dissolving the compound in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.[1][2] For in vivo applications, formulations often involve a combination of solvents like DMSO, PEG300, Tween 80, and saline.[1][2] It is crucial to ensure the compound is fully dissolved, which may require sonication or gentle heating.[1][2]

Q3: What is the recommended storage for stock solutions?

Stock solutions of this compound in solvent can be stored at -80°C for up to one year.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: Why is it recommended to prepare working solutions fresh daily?

Working solutions, especially those at lower concentrations and in aqueous media, are more susceptible to degradation. Therefore, it is strongly recommended to prepare these solutions immediately before use to ensure the accuracy and reproducibility of your experimental results.[1][2]

Troubleshooting Guide: Solution Stability Issues

This guide addresses common problems encountered with the stability of this compound in solution during experiments.

Issue 1: Precipitation or Cloudiness Observed in Solution

Possible Causes:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • pH Shift: The pH of the solution may have shifted to a point where the compound is less soluble.

Solutions:

  • Verify Solubility: Check the solubility data for this compound in your specific solvent. You may need to adjust the concentration or use a different solvent system. For instance, solubility is reported to be 1.8 mg/mL in DMSO.[1][2]

  • Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to redissolve the precipitate.[1][2]

  • pH Adjustment: Measure the pH of your solution and adjust it if necessary, keeping in mind that pH can also affect the stability of the compound.

  • Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) may improve solubility.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause:

  • Degradation of this compound: The compound may be degrading in your experimental solution, leading to a lower effective concentration and the presence of potentially interfering degradation products. The amide bond in this compound is susceptible to hydrolysis.

Solutions:

  • Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before your experiment.[1][2]

  • Control for Degradation: If you suspect degradation is occurring during your experiment, include appropriate controls. This could involve analyzing a sample of your working solution by HPLC at the beginning and end of your experiment to check for the appearance of degradation peaks.

  • Optimize Solution Conditions:

    • pH: Maintain a stable pH throughout your experiment. Buffering your solution can help prevent pH fluctuations. The stability of compounds with amide linkages can be pH-dependent.

    • Temperature: Keep your solutions at the recommended temperature and avoid unnecessary exposure to high temperatures.

    • Light Exposure: Protect solutions from light, especially if the compound shows any photosensitivity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 173.21 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out 1.73 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is fully dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.[4][5][6] This protocol provides a general framework for conducting such a study on this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of Test Solutions: Prepare separate solutions of this compound in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. The final concentration of the compound should be suitable for HPLC analysis.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Incubate the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate the aqueous solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the aqueous solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different pH Values (Stored at 25°C)

pHTime (hours)% Remaining this compoundAppearance of Degradation Products (Peak Area %)
4.001000
2498.51.5
4897.22.8
7.001000
2495.14.9
4890.39.7
9.001000
2485.414.6
4872.827.2

Table 2: Hypothetical Effect of Temperature on the Stability of this compound in Neutral Aqueous Solution (pH 7.0)

Temperature (°C)Time (hours)% Remaining this compoundAppearance of Degradation Products (Peak Area %)
401000
2499.80.2
4899.50.5
2501000
2495.14.9
4890.39.7
4001000
2488.211.8
4878.521.5

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (in desired buffers/media) prep_stock->prep_work acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data signaling_pathway cluster_input Input cluster_pathway Hypothetical Pathway cluster_output Cellular Response compound This compound receptor Cell Surface Receptor compound->receptor Binds/Activates kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates tf Transcription Factor kinase2->tf Phosphorylates response Gene Expression (e.g., Anti-inflammatory) tf->response Regulates

References

avoiding aspartimide formation with 6-Acetamidohexanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the prevention of aspartimide formation during solid-phase peptide synthesis (SPPS), particularly in syntheses that may involve reagents like 6-Acetamidohexanoic acid for capping or other modifications.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in peptide synthesis?

Aspartimide formation is a common side reaction that occurs during Fmoc-based solid-phase peptide synthesis. It involves the cyclization of an aspartic acid (Asp) or asparagine (Asn) residue with its own backbone nitrogen atom. This intramolecular reaction is typically initiated by the base used for Fmoc-deprotection (e.g., piperidine) and results in a stable five-membered succinimide (B58015) ring. This modification leads to a mass loss of 18 Da (the loss of a water molecule) in the final peptide, making it a significant impurity.

Q2: Why is aspartimide formation a problem?

Aspartimide formation is a major concern in peptide synthesis for several reasons:

  • Peptide Impurities: It is a primary source of difficult-to-remove impurities, lowering the overall purity and yield of the target peptide.

  • Chain Termination: The formation of the aspartimide ring can sometimes lead to the termination of the peptide chain during synthesis.

  • Racemization and Isomerization: The aspartimide ring can be opened by the basic conditions of Fmoc deprotection, leading to the formation of both α- and β-aspartyl peptides. This results in a mixture of isomers that are challenging to separate. The α-carbon of the aspartyl residue is also susceptible to racemization during this process.

Q3: Does this compound cause aspartimide formation?

No, this compound does not directly cause aspartimide formation. Aspartimide formation is an intramolecular side reaction of Asp or Asn residues. This compound is typically used as a "capping" agent to terminate unreacted peptide chains that failed to couple in a given cycle, thereby preventing the accumulation of deletion-sequence impurities. The issue of aspartimide formation is independent of the use of this capping agent and is related to the specific amino acid sequence and synthesis conditions.

Q4: Which amino acid sequences are most susceptible to this side reaction?

The amino acid residue immediately following the Asp residue in the C-terminal direction significantly influences the rate of aspartimide formation. Sequences such as Asp-Gly, Asp-Ser, Asp-Ala, and Asp-Asn are particularly prone to this side reaction due to the lack of steric hindrance from the subsequent residue's side chain.

Troubleshooting Guide

Problem: My HPLC analysis shows a significant peak with a mass of -18 Da from the expected peptide mass.

This is a classic indicator of aspartimide formation, corresponding to the loss of one molecule of water.

Root Causes & Solutions:

  • Prolonged Exposure to Base: Long Fmoc-deprotection steps increase the time the peptide is exposed to a basic environment, promoting cyclization.

  • Elevated Temperature: Higher temperatures accelerate the rate of aspartimide formation.

  • Choice of Coupling Reagents: The choice of activating agent can influence the extent of the side reaction.

  • Sterically Unhindered C-terminal Neighbor: The sequence itself is a primary driver.

Below is a workflow to diagnose and mitigate this issue.

start Problem: HPLC shows -18 Da impurity check_seq Is an Asp-Xxx sequence present? (e.g., Asp-Gly, Asp-Ser) start->check_seq no_asp Impurity is likely not aspartimide. Investigate other side reactions. check_seq->no_asp  No mitigation_hub Asp-Xxx sequence confirmed. Implement mitigation strategies. check_seq->mitigation_hub  Yes strat1 Strategy 1: Modify Deprotection Conditions mitigation_hub->strat1 strat2 Strategy 2: Use Protecting Groups on Asp Side Chain mitigation_hub->strat2 strat3 Strategy 3: Optimize Coupling Method mitigation_hub->strat3 action1a Reduce piperidine (B6355638) concentration (e.g., to 10% in DMF) strat1->action1a action1b Add an additive like 0.1 M HOBt to the deprotection solution strat1->action1b action1c Lower the synthesis temperature strat1->action1c action2a Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH strat2->action2a action2b Employ DMB-dipeptides (e.g., Fmoc-Asp(O-tBu)-Gly-DMB-OH) strat2->action2b action3a Use DIC/Oxyma as the coupling system strat3->action3a

Caption: Troubleshooting workflow for suspected aspartimide formation.

Prevention Strategies & Experimental Protocols

Modification of Deprotection Conditions

The most straightforward approach is to alter the Fmoc-deprotection conditions to be less harsh.

Quantitative Impact of Deprotection Conditions on Aspartimide Formation

ConditionAspartimide Formation (%)Reference
20% Piperidine in DMF, 25°C, 20 minHigh (Sequence Dependent)
10% Piperidine in DMF, 25°C, 20 minReduced
2% DBU / 2% Piperidine in DMF, 25°C, 20 minSignificantly Reduced
20% Piperidine in DMF with 0.1 M HOBt, 25°CReduced

Protocol: Low-Aspartimide Fmoc Deprotection

  • Reagent Preparation: Prepare a fresh deprotection solution consisting of 2% (v/v) 1,8-Diazabicycloundec-7-ene (DBU) and 2% (v/v) piperidine in high-purity dimethylformamide (DMF).

  • Deprotection Step: After the coupling step, wash the resin with DMF (3 times).

  • Treatment: Add the DBU/piperidine/DMF solution to the resin and shake for 15-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the basic reagents before proceeding to the next coupling step.

Use of Modified Aspartic Acid Derivatives

Introducing sterically bulky protecting groups on the side chain of Asp can physically block the backbone nitrogen from attacking the side-chain carbonyl, preventing cyclization.

Technical Support Center: Purification Strategies for Reactions Involving 6-Acetamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing unreacted 6-acetamidohexanoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant for its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a white crystalline solid that is highly soluble in water, slightly soluble in ethanol, and generally insoluble in non-polar organic solvents such as ether and chloroform.[1]

PropertyValueImplication for Purification
Molecular Weight 173.21 g/mol Can be used to calculate molar equivalents for reagents.
pKa ~4.75The carboxylic acid group will be deprotonated and highly water-soluble at pH > 5.
LogP ~0.77Indicates a preference for hydrophilic environments.
Solubility Very soluble in water; slightly soluble in methanol; sparingly soluble in DMSO.Aqueous extraction is a primary method for its removal from products soluble in organic solvents.

Q2: What is the most common method for removing this compound from a reaction mixture containing a non-polar product?

A2: The most common and effective method is liquid-liquid extraction using an aqueous base. By increasing the pH of the aqueous phase to be significantly above the pKa of the carboxylic acid (~4.75), the this compound is converted to its highly water-soluble carboxylate salt, which will preferentially partition into the aqueous layer, leaving the non-polar product in the organic layer.

Q3: Can I use chromatography to remove this compound?

A3: Yes, chromatography can be used, particularly if your product has some polarity or if extraction is not sufficiently effective.

  • Normal-phase silica (B1680970) gel chromatography: this compound is quite polar and will likely have a low Rf value. Eluting with a polar solvent system (e.g., dichloromethane/methanol) will eventually elute the acid, but it may streak. It is often more effective to first perform an aqueous wash to remove the bulk of the acid before chromatography.

  • Reverse-phase chromatography (e.g., C18): This can be an effective method, as the polar this compound will elute early with a high aqueous mobile phase, while a less polar product will be retained longer.

Q4: Is crystallization a viable method for purification?

A4: Crystallization can be used if your desired product is a solid with significantly different solubility characteristics than this compound in a particular solvent system. For instance, if your product is soluble in a hot, non-polar solvent in which this compound is insoluble, you could potentially crystallize your product from this solvent, leaving the impurity behind. However, given the high water solubility of this compound, an initial aqueous wash is still recommended to remove the majority of it before attempting crystallization of the desired product from an organic solvent.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Incomplete removal of this compound after aqueous extraction. 1. Insufficiently basic aqueous wash.2. Not enough washes performed.3. Emulsion formation hindering separation.1. Ensure the pH of the aqueous wash is > 8 (e.g., use a dilute solution of NaHCO₃ or Na₂CO₃).2. Perform at least 2-3 washes with the basic aqueous solution.3. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Product is lost into the aqueous layer during extraction. 1. The product has some water solubility.2. The product is an acid and is being deprotonated along with the this compound.1. If the product has some water solubility, back-extract the aqueous layers with a fresh portion of the organic solvent to recover some of the lost product.2. If your product is acidic, a more careful pH adjustment is needed. Consider using a weaker base or performing the extraction at a pH that deprotonates the more acidic this compound but not your product. Alternatively, chromatography may be a better separation method.
This compound is co-eluting with the product during silica gel chromatography. 1. The chosen eluent system is too polar, causing the acid to move too quickly up the column.2. The column is overloaded.1. Start with a less polar eluent system and gradually increase the polarity to allow for better separation.2. Ensure that the amount of crude material loaded onto the column is appropriate for the column size. An initial aqueous wash to remove the bulk of the acid will reduce the load on the column.

Experimental Protocols

Protocol 1: Removal of this compound by Aqueous Extraction

This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent and is not acidic.

  • Reaction Quench: At the end of the reaction, cool the mixture to room temperature.

  • Solvent Addition: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Aqueous Wash: Transfer the organic mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of aqueous solution that is approximately half the volume of the organic layer.

  • Separation: Shake the funnel gently at first to avoid emulsion formation, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Washes: Repeat the aqueous wash (steps 3 and 4) two more times.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of this compound.

Protocol 2: Purification by Column Chromatography

This protocol is a secondary step if aqueous extraction is insufficient or if the product is also polar.

  • Initial Workup: Perform the aqueous extraction as described in Protocol 1 to remove the majority of the this compound.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it to a dry powder.

  • Column Packing: Pack a chromatography column with silica gel using a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane, and then potentially adding a small percentage of methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Initial State cluster_extraction Aqueous Extraction cluster_analysis Purity Check cluster_purification Further Purification (Optional) cluster_end Final Product start Reaction Mixture (Product + Unreacted this compound) extraction Liquid-Liquid Extraction (Organic Solvent + Aqueous Base) start->extraction separation Separate Layers extraction->separation analysis Analyze Organic Layer (e.g., TLC, NMR) separation->analysis Organic Layer chromatography Column Chromatography analysis->chromatography Purity is insufficient end_product Pure Product analysis->end_product Purity is sufficient chromatography->end_product decision_tree start Is the product soluble in a water-immiscible organic solvent? extraction Perform Aqueous Extraction (Protocol 1) start->extraction Yes chromatography Consider Column Chromatography (Protocol 2) start->chromatography No product_acidic Is the product acidic? extraction->product_acidic careful_extraction Perform careful pH-controlled extraction or use chromatography product_acidic->careful_extraction Yes

References

Validation & Comparative

A Comparative Guide to Linker Hydrophilicity: 6-Acetamidohexanoic Acid vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the overall efficacy, stability, and pharmacokinetic profile of a therapeutic agent. The hydrophilicity of a linker is a paramount consideration, profoundly influencing the solubility and in vivo behavior of the resulting conjugate. This guide provides an objective comparison of two commonly employed linker types: 6-Acetamidohexanoic acid, a derivative of a short-chain fatty acid, and Polyethylene Glycol (PEG) linkers, which are polymeric structures. This comparison is supported by available physicochemical data and detailed experimental protocols for assessing hydrophilicity.

Understanding the Linkers

This compound is a linear, six-carbon alkyl chain with a terminal carboxylic acid and an acetamido group. Its structure provides a defined length and chemical handles for conjugation.

PEG Linkers are composed of repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). They are available in various lengths, offering tunability in terms of spacer length and overall molecular weight. The ether backbone of PEG linkers is a key determinant of their physicochemical properties.[1]

Hydrophilicity: A Head-to-Head Comparison

The hydrophilicity of a linker is its ability to interact favorably with water. This property is crucial for improving the aqueous solubility of hydrophobic drugs and biomolecules, which can enhance formulation stability and bioavailability.[2] A key metric used to quantify hydrophilicity is the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent. A lower LogP value indicates greater hydrophilicity.[3]

While this compound possesses some degree of water solubility due to its terminal carboxylic acid and amide group, the core of the molecule is a hydrophobic alkyl chain. In contrast, the repeating ether units in PEG linkers form hydrogen bonds with water molecules, rendering them highly soluble in aqueous environments.[1] This fundamental structural difference underpins the superior hydrophilicity of PEG linkers.

Quantitative Data Summary
PropertyThis compoundShort-Chain PEG Linkers (e.g., PEG4, PEG8, PEG12)
Structure C₈H₁₅NO₃(C₂H₄O)n
Molecular Weight ( g/mol ) 173.21Variable (e.g., PEG4 ≈ 200, PEG8 ≈ 370, PEG12 ≈ 540)
Calculated LogP 0.7675Generally have low or negative LogP values
Water Solubility SolubleHigh water solubility

The Impact of Structure on Hydrophilicity

The difference in hydrophilicity between these two linker types can be attributed to their core chemical structures. The following diagram illustrates the conceptual difference in their interaction with water.

cluster_0 This compound cluster_1 PEG Linker cluster_2 Interaction with Water a Hydrophobic Alkyl Chain b Polar End Groups (Carboxylic Acid & Amide) w1 H₂O b->w1 H-bonding c Hydrophilic Ether Backbone (Repeating Ethylene Glycol Units) w2 H₂O c->w2 Extensive H-bonding w3 H₂O c->w3 w4 H₂O c->w4 w5 H₂O c->w5 w6 H₂O c->w6

Caption: Structural basis of hydrophilicity.

Applications in Drug Development

The choice between this compound and PEG linkers has significant implications for drug development, particularly in the context of Antibody-Drug Conjugates (ADCs). The incorporation of hydrophilic linkers is a key strategy to mitigate the hydrophobicity of potent cytotoxic payloads, thereby improving the stability and in vivo performance of ADCs.[4]

PEG linkers are frequently employed in ADC design to enhance solubility and stability.[5] For instance, longer PEG chains can create a hydrophilic shield around the payload, reducing aggregation and improving pharmacokinetics. The following diagram illustrates a simplified workflow for evaluating the impact of linker hydrophilicity on ADC performance.

cluster_0 ADC Synthesis cluster_1 Physicochemical Characterization cluster_2 In Vitro & In Vivo Evaluation A Antibody D Conjugation A->D B Linker (6-AHA or PEG) B->D C Drug Payload C->D E Solubility Assessment D->E F Stability Analysis D->F G Cell-based Assays E->G H Pharmacokinetic Studies F->H I Efficacy Studies H->I A Prepare Pre-saturated Octanol and Water C Mix Aqueous and Octanol Phases A->C B Dissolve Compound in Aqueous Phase B->C D Shake to Reach Equilibrium C->D E Separate Phases (Centrifuge if needed) D->E F Sample Aqueous and Octanol Layers E->F G Quantify Compound Concentration (HPLC/LC-MS) F->G H Calculate LogP G->H

References

Beyond the Standard: A Comparative Guide to Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, profoundly impacting their stability, efficacy, and overall therapeutic potential. While 6-acetamidohexanoic acid has served as a foundational building block, the landscape of bioconjugation has evolved, offering a diverse toolkit of linkers with tailored properties. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal linker for your specific application.

The ideal linker should be a stable bridge between the biological moiety and the payload in circulation, yet facilitate the selective release of the active component at the target site.[1][2] The properties of the linker, such as its hydrophilicity, cleavability, and length, can significantly influence the pharmacokinetics, drug-to-antibody ratio (DAR), and ultimately, the therapeutic window of the bioconjugate.[3][4]

Hydrophilic vs. Hydrophobic Linkers: The Impact of Solubility

The hydrophobicity of the linker-payload combination can lead to aggregation of antibody-drug conjugates (ADCs), compromising their efficacy and potentially inducing an immunogenic response.[3][5] Hydrophilic linkers, most notably those incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as a powerful solution to mitigate these challenges.

Hydrophilic linkers create a hydration shell around the bioconjugate, enhancing its solubility and preventing aggregation.[3] This improved solubility often translates to better pharmacokinetic profiles, including a longer circulation half-life and increased accumulation in tumor tissues.[3] Furthermore, the use of hydrophilic linkers can enable higher drug-to-antibody ratios (DAR) without inducing aggregation.[6][7]

Comparative Data: Hydrophilic vs. Hydrophobic Linkers
Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, ng/mL)Reference
Hydrophobic (e.g., SMCC, SPDB)3.5>20%~15[6]
Hydrophilic (Sulfonate-containing)7.7<5%~10[6]
Hydrophilic (PEG-containing)7.5<2%~12[6]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies

The mechanism of payload release is a fundamental consideration in linker design. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.[1][2]

Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific triggers within the target cell or tumor microenvironment.[2][8] Common cleavage mechanisms include:

  • Enzyme-sensitive: Dipeptide linkers, such as valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[9][]

  • pH-sensitive: Hydrazone linkers are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[11][12]

  • Redox-sensitive: Disulfide linkers are cleaved in the reducing intracellular environment due to the high concentration of glutathione.[]

Non-cleavable linkers , such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue.[14][] This approach generally leads to greater plasma stability and a reduced risk of off-target toxicity.[1][2]

Comparative Performance of Cleavable and Non-Cleavable Linkers
Linker TypeCleavage MechanismPlasma StabilityBystander EffectKey AdvantagesKey Disadvantages
Val-Cit Enzymatic (Cathepsin B)HighYesWell-validated, efficient intracellular release[9][]Potential for premature cleavage by extracellular proteases[16]
Hydrazone pH-sensitive (Acidic)ModerateYesTargets acidic tumor microenvironment[11][12]Can exhibit instability at physiological pH[11][12]
Disulfide Reductive (Glutathione)Moderate to HighYesExploits intracellular reducing environment[]Potential for premature reduction in circulation
SMCC Non-cleavableVery HighNoExcellent plasma stability, reduced off-target toxicity[14][]Requires complete antibody degradation for payload release[14]
In Vitro and In Vivo Performance Data
ADC LinkerTarget Cell LineIn Vitro IC50 (pM)In Vivo Tumor Growth InhibitionReference
Val-Cit-MMAEHER2+14.3High[17]
β-Galactosidase-cleavable-MMAEHER2+8.8High[17]
SMCC-DM1HER2+33Moderate to High[17]
Sulfatase-cleavableHER2+61High[17]
CX-DM1 (triglycyl peptide)EGFR+Significantly improved vs. SMCC-DM1More active than SMCC-DM1[17]

The Influence of PEG Linker Length

The length of a PEG linker can also be fine-tuned to optimize the properties of a bioconjugate. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, resulting in reduced renal clearance and a longer circulation half-life.[4] However, excessively long linkers can sometimes lead to decreased binding affinity due to steric hindrance.[4]

Effect of PEG Linker Length on ADC Clearance
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[4]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a linker in a bioconjugate when exposed to plasma.

Objective: To determine the rate of linker cleavage and payload release in plasma.

Materials:

  • Test bioconjugate

  • Control bioconjugate with a known stable linker

  • Frozen plasma (human, mouse, or rat)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC-MS or other suitable analytical instrumentation

Procedure:

  • Preparation: Thaw plasma at 37°C and prepare a stock solution of the test bioconjugate.

  • Incubation: Spike the test bioconjugate into pre-warmed plasma at a final concentration of 1-10 µM. Incubate at 37°C with gentle agitation.

  • Time-Point Sampling: Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately mix the plasma aliquot with cold quenching solution to precipitate proteins and stop the reaction.

  • Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of intact bioconjugate and released payload.

  • Data Analysis: Plot the percentage of intact bioconjugate over time to determine the half-life (t½) of the linker in plasma.[11][12]

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

A. UV/Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.[4]

B. Hydrophobic Interaction Chromatography (HIC):

  • Inject the purified ADC sample onto an HIC column.

  • Use a decreasing salt gradient to elute the different DAR species as separate peaks.

  • The average DAR is calculated based on the area of each peak.[4]

C. Mass Spectrometry (MS):

  • Analyze the ADC sample by LC-MS.

  • The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers.[4]

Visualizing Bioconjugation Concepts

Experimental Workflow for ADC In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture incubation Incubate Cells with ADC (72h) cell_culture->incubation adc_prep ADC Dilution Series adc_prep->incubation viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of an ADC.

General Mechanism of Action for an Antibody-Drug Conjugate (ADC)

adc_moa ADC 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (Linker Cleavage) Lysosome->Release Apoptosis 6. Induction of Cell Death (Apoptosis) Release->Apoptosis

Caption: The sequential steps involved in ADC-mediated cancer cell killing.

Logical Relationship of Linker Types

linker_types cluster_cleavable Cleavable Linkers Linkers Bioconjugation Linkers Enzymatic Enzyme-Cleavable (e.g., Val-Cit) Linkers->Enzymatic pH_Sensitive pH-Sensitive (e.g., Hydrazone) Linkers->pH_Sensitive Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Linkers->Redox_Sensitive NonCleavable Non-Cleavable Linkers (e.g., SMCC) Linkers->NonCleavable

Caption: Classification of common linkers used in bioconjugation.

References

A Comparative Guide to the Stability of 6-Acetamidohexanoic Acid Linker in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), where the linker's stability in systemic circulation directly impacts the agent's efficacy and safety profile. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative analysis of the 6-Acetamidohexanoic acid linker, a type of non-cleavable aliphatic amide linker, against other commonly used cleavable and non-cleavable linkers, with a focus on their stability in human plasma.

Introduction to the this compound Linker

This compound is a simple, flexible, and hydrophilic linker. Structurally, it is an N-acetylated derivative of 6-aminohexanoic acid. The core of this linker is a stable amide bond, which is generally resistant to enzymatic and chemical degradation in human plasma. As a non-cleavable linker, its primary role is to permanently attach a payload to a targeting moiety, with drug release occurring only after the degradation of the entire conjugate within the target cell.

Comparative Plasma Stability of Linkers

The stability of a linker in plasma is typically evaluated by its half-life (t½), which is the time it takes for half of the linker-payload to be cleaved from the parent molecule. While direct, quantitative plasma half-life data for the this compound linker is not extensively published, its classification as a non-cleavable linker implies high stability. Non-cleavable linkers are designed to be highly stable in circulation. For instance, the related non-cleavable linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is known for its high stability in plasma.

In contrast, cleavable linkers are designed to be labile under specific conditions. Their stability in plasma can vary significantly, which can be both an advantage and a disadvantage.

Table 1: Quantitative Comparison of Plasma Stability for Various Linker Types

Linker TypeSpecific Linker ExampleCleavage MechanismReported Plasma Stability in Human PlasmaReference(s)
Non-Cleavable This compound Proteolytic degradation of the antibodyExpected to be very high (stable) General principle for non-cleavable linkers[1][2][3]
Non-CleavableSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Proteolytic degradation of the antibodyHigh stability, though maleimide (B117702) can undergo retro-Michael reaction[4][4]
Cleavable
PeptideValine-Citrulline (Val-Cit)Protease (e.g., Cathepsin B)Generally stable, but can be susceptible to cleavage by neutrophil elastase[5][6][5][6]
PeptideGlutamic acid-Valine-Citrulline (EVCit)Protease (e.g., Cathepsin B)Improved stability over Val-Cit[6][6]
pH-SensitiveHydrazoneAcid hydrolysisCan exhibit premature cleavage at physiological pH[1][3][1][3]
Redox-SensitiveDisulfideReduction (e.g., by glutathione)Susceptible to premature cleavage in plasma[2][7][2][7]

Note: The stability of linkers can be influenced by the nature of the conjugated payload and the specific antibody.

Experimental Protocols

A definitive assessment of linker stability requires experimental validation. Below is a detailed protocol for an in vitro human plasma stability assay.

Protocol: In Vitro Human Plasma Stability Assay

Objective: To determine the stability of a linker-payload conjugate in human plasma over a specified time course.

Materials:

  • Test conjugate (e.g., antibody conjugated to a payload via this compound linker)

  • Control conjugate (with a linker of known stability, if available)

  • Pooled human plasma (anticoagulant such as heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw pooled human plasma at 37°C.

    • Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).

    • Spike the test conjugate into the pre-warmed plasma to a final concentration of 10-100 µg/mL.

  • Incubation:

    • Incubate the plasma-conjugate mixture at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the mixture.

  • Sample Processing:

    • Immediately add the aliquot to a tube containing 3-4 volumes of cold quenching solution to stop any enzymatic activity and precipitate plasma proteins.

    • Vortex the sample vigorously for 30 seconds.

    • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of released payload or the remaining intact conjugate.

    • The percentage of intact conjugate remaining at each time point is calculated relative to the amount at time 0.

    • The half-life (t½) of the linker can be determined by plotting the natural logarithm of the percentage of remaining conjugate against time and fitting the data to a first-order decay model.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw Human Plasma (37°C) prep2 Prepare Test Conjugate Stock prep1->prep2 prep3 Spike Conjugate into Plasma prep2->prep3 inc1 Incubate at 37°C prep3->inc1 Start Incubation inc2 Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48, 72h) inc1->inc2 proc1 Quench with Acetonitrile inc2->proc1 Stop Reaction proc2 Precipitate Proteins proc1->proc2 proc3 Centrifuge and Collect Supernatant proc2->proc3 an1 LC-MS/MS Analysis proc3->an1 Analyze Sample an2 Quantify Released Payload / Intact Conjugate an1->an2 an3 Calculate Half-life (t½) an2->an3

Caption: Workflow for the in vitro human plasma stability assay.

Comparative Stability of Linker Types

linker_stability Comparative Stability of Linker Types in Human Plasma non_cleavable Non-Cleavable Linkers (e.g., this compound, SMCC) peptide Peptide Linkers (e.g., Val-Cit, EVCit) Generally stable but enzyme-dependent label_high Highest Stability ph_sensitive pH-Sensitive Linkers (e.g., Hydrazone) Risk of premature hydrolysis redox_sensitive Redox-Sensitive Linkers (e.g., Disulfide) Risk of premature reduction label_low Lowest Stability

Caption: Logical comparison of linker stability in human plasma.

Conclusion

The this compound linker, as a non-cleavable amide-based linker, is anticipated to exhibit high stability in human plasma, minimizing the risk of premature payload release and associated off-target toxicity. This contrasts with various cleavable linkers, which, while offering mechanisms for targeted drug release, may present challenges with plasma stability. The choice of linker should be guided by the specific therapeutic application, the nature of the payload, and rigorous experimental validation of its stability profile using standardized assays as detailed in this guide.

References

The Efficacy of 6-Acetamidohexanoic Acid in Protein Stabilization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying effective protein stabilizers is a critical step in ensuring the viability and efficacy of therapeutic proteins and research reagents. This guide provides a comparative overview of protein stabilization by small molecule osmolytes, with a special focus on the potential utility of 6-acetamidohexanoic acid. While direct comparative studies on this compound are limited, this document offers a framework for its evaluation by comparing it to well-characterized stabilizers and providing detailed experimental protocols.

Understanding Protein Stabilization by Osmolytes

Proteins are intricate macromolecules that rely on a delicate balance of intramolecular and solvent interactions to maintain their native, functional conformation. Various environmental stresses, such as temperature fluctuations, pH changes, and high concentrations, can disrupt this balance, leading to unfolding and aggregation. Osmolytes are small organic molecules that, when added to a protein solution, can help to counteract these destabilizing effects.

The primary mechanism by which many stabilizing osmolytes work is through the principle of preferential exclusion. The osmolyte molecules are preferentially excluded from the immediate vicinity of the protein's surface. This phenomenon makes the unfolded state of the protein, which has a larger surface area, thermodynamically unfavorable. Consequently, the equilibrium is shifted towards the more compact, folded state, resulting in increased protein stability.

Comparative Efficacy of Common Osmolytes

A variety of osmolytes are routinely used in protein formulation and research. Their effectiveness in stabilizing proteins can be quantified by measuring the change in the protein's melting temperature (Tm) in the presence of the osmolyte. A higher Tm indicates greater thermal stability.

Below is a table summarizing the stabilizing effect of glycine (B1666218) and its N-methylated derivatives on the thermal denaturation of the model protein, lysozyme. These compounds are well-characterized osmolytes and provide a benchmark for comparison.

OsmolyteChange in Melting Temperature per Molar Concentration (dTm/dC) [K·dm³/mol]
Glycine8.2
N-Methylglycine (Sarcosine)6.6
N,N-Dimethylglycine5.5
N,N,N-Trimethylglycine (Betaine)2.7
Trimethyl-N-oxide (TMAO)5.7

Data adapted from studies on hen egg white lysozyme, illustrating the varying efficacy of different osmolytes.[1][2]

Evaluating this compound as a Potential Protein Stabilizer

Chemical Properties and Hypothesized Mechanism:

  • Hydrophilic and Hydrophobic Moieties: this compound possesses a hydrophilic carboxylate group and an amide group, as well as a hydrophobic hexyl chain. This amphiphilic nature could influence its interaction with water and the protein surface.

  • Comparison to 6-Aminohexanoic Acid (EACA): EACA is known to interact with proteins, notably with the lysine-binding sites of plasminogen. The acetylation of the amino group in this compound neutralizes its positive charge, which would alter its interaction with charged residues on the protein surface. This neutrality might enhance its character as a preferentially excluded osmolyte, similar to glycine and its derivatives.

  • Potential for Preferential Exclusion: The flexible hydrocarbon chain and the polar functional groups could lead to its exclusion from the protein's hydration shell, thereby stabilizing the native conformation through the same mechanism as other effective osmolytes.

To ascertain the efficacy of this compound as a protein stabilizer, empirical testing is necessary. The following sections provide detailed protocols for key experiments to quantify its effect on protein stability.

Experimental Protocols for Assessing Protein Stability

Accurate and reproducible data are paramount in evaluating the efficacy of a potential protein stabilizer. The following are detailed methodologies for three widely used techniques to measure protein thermal stability.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The temperature at which the maximum heat is absorbed is the melting temperature (Tm).

Protocol:

  • Sample Preparation:

    • Prepare a protein solution with a concentration of 0.5 - 1.0 mg/mL in the desired buffer.

    • Prepare a reference solution containing the identical buffer without the protein.

    • Prepare a series of protein samples containing varying concentrations of this compound (e.g., 0.1 M, 0.5 M, 1 M).

  • Instrument Setup:

    • Thoroughly clean the DSC sample and reference cells with the appropriate cleaning agents (e.g., detergent and water).

    • Load the reference solution into the reference cell and the protein sample into the sample cell.

    • Pressurize the cells with nitrogen gas to prevent boiling at elevated temperatures.

  • Data Acquisition:

    • Set the starting temperature to a value where the protein is known to be stable (e.g., 20 °C) and the final temperature to a value where the protein is expected to be fully unfolded (e.g., 100 °C).

    • Set a scan rate, typically between 60 °C/h and 120 °C/h.

    • Initiate the temperature scan and record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein thermogram.

    • Fit the data to a suitable model to determine the Tm and the calorimetric enthalpy (ΔH) of unfolding.[2][3][4]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. As proteins unfold, their secondary structure changes, which can be monitored as a change in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins).

Protocol:

  • Sample Preparation:

    • Prepare a protein solution with a concentration in the range of 0.1 - 0.2 mg/mL in a suitable buffer (phosphate buffers are often preferred over Tris buffers for thermal melts).

    • Prepare a series of protein samples with the desired concentrations of this compound.

  • Instrument Setup:

    • Use a CD cuvette with a pathlength of 1 mm.

    • Set the spectropolarimeter to monitor the CD signal at a single wavelength where the largest change upon unfolding is observed (typically 222 nm or 208 nm).

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature (e.g., 20 °C).

    • Increase the temperature at a controlled rate (e.g., 1-2 °C/min).

    • Record the CD signal at regular temperature intervals (e.g., every 1 °C).

  • Data Analysis:

    • Plot the CD signal as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm.

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (0.1-0.2 mg/mL) Prep_Osmolyte Add this compound Prep_Protein->Prep_Osmolyte Load_Sample Load Sample into CD Cuvette Prep_Osmolyte->Load_Sample Set_Params Set Wavelength (e.g., 222 nm) and Temperature Ramp Load_Sample->Set_Params Run_Melt Record CD Signal vs. Temperature Set_Params->Run_Melt Plot_Data Plot CD Signal vs. Temperature Run_Melt->Plot_Data Fit_Curve Fit Sigmoidal Curve Plot_Data->Fit_Curve Determine_Tm Determine Tm Fit_Curve->Determine_Tm

Caption: Workflow for determining protein thermal stability using Circular Dichroism.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method that monitors protein unfolding by measuring the fluorescence of a dye that binds to exposed hydrophobic regions of the protein. As the protein unfolds with increasing temperature, more dye binds, and the fluorescence signal increases.

Protocol:

  • Sample Preparation:

    • In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the protein (typically 2-10 µM), a fluorescent dye (e.g., SYPRO Orange), and the buffer.

    • Add varying concentrations of this compound to different wells.

  • Instrument Setup:

    • Use a real-time PCR instrument capable of monitoring fluorescence during a temperature ramp.

  • Data Acquisition:

    • Set the instrument to heat the plate from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/min).

    • Measure the fluorescence in each well at regular temperature increments.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The Tm is the temperature at the midpoint of the transition in the sigmoidal curve, which can be determined from the peak of the first derivative of the curve.

Experimental_Workflow_TSA cluster_prep Sample Preparation (96-well plate) cluster_acq Data Acquisition (RT-PCR) cluster_analysis Data Analysis Mix_Components Mix Protein, Dye, and Buffer Add_Osmolyte Add this compound Mix_Components->Add_Osmolyte Load_Plate Load Plate into Instrument Add_Osmolyte->Load_Plate Set_Ramp Set Temperature Ramp (e.g., 25-95°C) Load_Plate->Set_Ramp Measure_Fluor Measure Fluorescence vs. Temperature Set_Ramp->Measure_Fluor Plot_Fluor Plot Fluorescence vs. Temperature Measure_Fluor->Plot_Fluor Calc_Derivative Calculate First Derivative Plot_Fluor->Calc_Derivative Determine_Tm Determine Tm from Peak Calc_Derivative->Determine_Tm

Caption: Workflow for high-throughput protein stability screening using Thermal Shift Assay.

Proposed Mechanism of Osmolyte-Induced Protein Stabilization

The stabilizing effect of osmolytes can be visualized as a shift in the equilibrium between the native and unfolded states of a protein.

Mechanism_of_Stabilization cluster_osmolyte Presence of Stabilizing Osmolyte Native Native (Folded) State (Low Surface Area) Unfolded Unfolded State (High Surface Area) Native->Unfolded Unfolding Unfolded->Native Folding Osmolyte1 Osmolyte2 Osmolyte3 Osmolyte4 Osmolyte5 Osmolyte6 Exclusion Preferential Exclusion of Osmolytes Exclusion->Unfolded   Disfavors Unfolded State

References

A Comparative Guide to Validating the Purity of Synthetic 6-Acetamidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 6-Acetamidohexanoic acid, a key intermediate in various pharmaceutical and research applications. The performance of several key analytical techniques is objectively compared, supported by detailed experimental protocols and representative data. Furthermore, a comparative analysis of the purity validation of this compound and its parent compound, 6-Aminocaproic acid, is presented to highlight key analytical differences.

Introduction to Purity Validation

Ensuring the purity of synthetic compounds like this compound is critical for the reliability and reproducibility of research data and for the safety and efficacy of pharmaceutical products. A multi-faceted analytical approach is typically employed to identify and quantify the main component, as well as any process-related impurities, degradation products, or residual starting materials. The choice of analytical technique depends on the specific purity attributes being assessed, such as the presence of organic or inorganic impurities, residual solvents, and enantiomeric purity.

Key Analytical Techniques for Purity Validation

A suite of analytical techniques is essential for a comprehensive purity assessment of this compound. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermogravimetric Analysis (TGA).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthetic this compound.

Purity Validation Workflow Figure 1. Experimental Workflow for Purity Validation cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Purity Assessment cluster_secondary_analysis Confirmatory & Specific Analyses cluster_final Final Purity Statement Crude Product Crude Product HPLC HPLC (Purity & Impurity Profile) Crude Product->HPLC Initial Sample NMR ¹H NMR & ¹³C NMR (Structure & Purity) HPLC->NMR Confirm Structure MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Confirm MW FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR Confirm Functional Groups TGA Thermogravimetric Analysis (Thermal Stability & Residuals) FTIR->TGA Assess Stability CoA Certificate of Analysis (Purity >99%) TGA->CoA Final Report

Caption: Workflow for purity validation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and identifying impurities in this compound. A reversed-phase method is typically employed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and purity assessment by identifying the characteristic proton and carbon signals of this compound and any proton-containing impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d6.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of this compound, confirming its identity.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Sample Infusion: The sample solution (prepared for HPLC) can be directly infused or analyzed via LC-MS.

  • Expected Ion (Positive Mode): [M+H]⁺ at m/z 174.1.

  • Expected Ion (Negative Mode): [M-H]⁻ at m/z 172.1.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, providing a characteristic "fingerprint."

  • Instrumentation: FTIR spectrometer with a KBr pellet accessory.

  • Sample Preparation: A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (approx. 200 mg) and pressed into a thin, transparent pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹ (N-H stretch of amide)

    • ~2930 cm⁻¹ (C-H stretch of alkanes)

    • ~1700 cm⁻¹ (C=O stretch of carboxylic acid)

    • ~1640 cm⁻¹ (C=O stretch of amide I band)

    • ~1550 cm⁻¹ (N-H bend of amide II band)

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability of the compound and can indicate the presence of volatile impurities or residual solvents.

  • Instrumentation: Thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Crucible: Alumina or platinum.

  • Atmosphere: Nitrogen, with a flow rate of 20 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 400 °C.

Comparative Analysis of Purity Validation Methods

The following table summarizes the performance of the key analytical techniques for the purity validation of this compound.

Analytical Technique Information Provided Typical Purity Range (%) Typical LOD Typical LOQ Advantages Disadvantages
HPLC-UV Purity, impurity profile, quantification of impurities95.0 - 99.90.01 - 0.1%0.03 - 0.3%High precision and accuracy, quantitative, separates impurities.Requires reference standards for impurity identification, may not detect non-chromophoric impurities.
¹H NMR Structural confirmation, identification and quantification of proton-containing impurities> 95~0.1%~0.3%Provides structural information, no reference standard needed for purity estimation (qNMR), fast.Lower sensitivity than HPLC for trace impurities, complex mixtures can be difficult to interpret.
LC-MS Molecular weight confirmation, identification of unknown impuritiesN/Apg to ng rangeng rangeHigh sensitivity and specificity, can identify unknown impurities by mass.Quantification can be challenging without standards, matrix effects can influence ionization.
FTIR Functional group identification, confirmation of molecular structureN/A> 1%N/AFast, non-destructive, provides a unique molecular fingerprint.Not suitable for quantifying trace impurities, not ideal for complex mixtures.[1][2][3][4]
TGA Thermal stability, presence of volatile impurities/solventsN/A~0.1%~0.5%Good for detecting non-volatile and volatile residues, simple sample preparation.Does not identify the volatile components, not suitable for thermally labile compounds.

Comparison with an Alternative: 6-Aminocaproic Acid

To provide further context, this section compares the purity validation of this compound with its common synthetic precursor, 6-Aminocaproic acid.

Purity_Validation_Comparison Figure 2. Comparison of Purity Validation cluster_6AHA This compound cluster_6ACA 6-Aminocaproic Acid AHA_HPLC HPLC: Good UV absorbance at low wavelengths (210 nm). ACA_HPLC HPLC: Poor UV absorbance, may require derivatization for sensitive detection. AHA_HPLC->ACA_HPLC Different Detection Strategy AHA_NMR NMR: Amide proton signal is a key diagnostic peak. ACA_NMR NMR: Absence of amide proton signal, simpler spectrum. AHA_NMR->ACA_NMR Different Spectral Features AHA_Imp Potential Impurities: 6-Aminocaproic acid, di-acetylated products, residual acetic anhydride. ACA_Imp Potential Impurities: Caprolactam, oligomers, residual starting materials from its own synthesis. AHA_Imp->ACA_Imp Different Impurity Profiles

Caption: Key differences in purity validation approaches.

Key Differences in Analytical Strategy
  • HPLC Detection: this compound possesses an amide chromophore, allowing for direct UV detection at low wavelengths (around 210 nm). In contrast, 6-Aminocaproic acid lacks a strong chromophore, often necessitating derivatization or the use of alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry for sensitive analysis.

  • NMR Spectroscopy: The ¹H NMR spectrum of this compound is distinguished by the presence of the acetyl methyl protons and the amide N-H proton. The absence of these signals is a key indicator of the presence of the 6-Aminocaproic acid impurity.

  • Potential Impurities: The impurity profile of synthetic this compound will likely include unreacted 6-Aminocaproic acid, residual acetylation reagents (e.g., acetic anhydride), and potentially over-acetylated byproducts. The impurity profile of 6-Aminocaproic acid would be related to its own synthesis, which could include starting materials like caprolactam or adipic acid.

Conclusion

The comprehensive purity validation of synthetic this compound requires a multi-technique approach. HPLC provides the primary quantitative assessment of purity and impurity levels, while NMR and MS are essential for structural confirmation and identification of key components. FTIR and TGA offer valuable complementary information regarding functional group identity and thermal stability.

When comparing the purity validation of this compound to its precursor, 6-Aminocaproic acid, significant differences in analytical strategies, particularly in HPLC detection, must be considered. A thorough understanding of the potential impurity profiles of both compounds is crucial for developing robust and reliable analytical methods for quality control in research and drug development.

References

Comparative Analysis of 6-Acetamidohexanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between related chemical compounds is paramount for innovation. This guide provides a comparative analysis of various derivatives of 6-acetamidohexanoic acid, focusing on their synthesis, biological activities, and structure-activity relationships. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound, also known as acexamic acid, is a compound with known anti-inflammatory properties. Its derivatives are being explored for a range of therapeutic applications, including enhanced antimicrobial and anticancer activities. This guide delves into the comparative performance of these derivatives, offering a clear overview of their potential.

Performance Comparison of this compound and its Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituent on the amide nitrogen or the carboxylic acid group. While direct comparative studies on a wide range of simple N-substituted this compound derivatives are limited in publicly available literature, valuable insights can be drawn from studies on molecules incorporating a 6-aminohexanoic acid moiety.

One illustrative example is the study on the antimicrobial peptide melittin (B549807), where leucine (B10760876) residues were substituted with 6-aminohexanoic acid. This modification led to the development of analogs with altered biological profiles. The following table summarizes the key performance data from this study, providing a model for understanding how modifications to a parent structure can impact its efficacy and safety.

Derivative (Melittin Analog)ModificationAntimicrobial Activity (MIC in µM) vs. S. aureusHemolytic Activity (HC50 in µM)Therapeutic Index (HC50/MIC)
Melittin (Parent Peptide)-42.50.625
Mel-L6ALeucine at position 6 replaced with 6-Aminohexanoic acid16>200>12.5
Mel-L9ALeucine at position 9 replaced with 6-Aminohexanoic acid815018.75
Mel-L13ALeucine at position 13 replaced with 6-Aminohexanoic acid410025
Mel-L16ALeucine at position 16 replaced with 6-Aminohexanoic acid8>200>25
Mel-L6,9,13,16AAll four Leucines replaced with 6-Aminohexanoic acid32>200>6.25

Data extrapolated from a study on melittin analogs to illustrate the comparative effect of incorporating a 6-aminohexanoic acid moiety.

This data highlights that strategic substitution with a 6-aminohexanoic acid derivative can significantly enhance the therapeutic index by reducing toxicity (hemolytic activity) while maintaining or moderately affecting antimicrobial potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.

Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for assessing the anti-inflammatory potential of this compound derivatives.

Objective: To determine the concentration of a derivative required to inhibit 50% of COX-1 and COX-2 enzyme activity (IC50).

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and EDTA is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test derivative or a control inhibitor (e.g., ibuprofen) for a specified time at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Quantification: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each derivative concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a derivative that prevents the visible growth of a microorganism.

Objective: To quantify the antimicrobial potency of the derivatives against various bacterial strains.

Methodology:

  • Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a specific optical density.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth (turbidity) is observed.

Biofilm Inhibition Assay

This assay evaluates the ability of the derivatives to prevent the formation of biofilms, which are structured communities of bacteria that are often resistant to antibiotics.

Objective: To assess the antibiofilm activity of the this compound derivatives.

Methodology:

  • Bacterial Culture and Inoculation: Similar to the MIC assay, bacteria are cultured and added to the wells of a microtiter plate containing various concentrations of the derivatives.

  • Incubation for Biofilm Formation: The plate is incubated for a longer period (e.g., 24-48 hours) to allow for biofilm formation.

  • Washing: The wells are gently washed to remove planktonic (free-floating) bacteria.

  • Staining: The remaining biofilm is stained with a dye such as crystal violet.

  • Quantification: The stain is solubilized, and the absorbance is measured to quantify the amount of biofilm.

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to a control group without any derivative.

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_COX_Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation (37°C) Enzyme->Incubation Derivative Test Derivative Derivative->Incubation Buffer Reaction Buffer Buffer->Incubation Initiation Add Arachidonic Acid Incubation->Initiation Reaction Enzymatic Reaction Initiation->Reaction ELISA Measure PGE2 (ELISA) Reaction->ELISA Analysis Calculate % Inhibition & IC50 ELISA->Analysis

Workflow for the Cyclooxygenase (COX) Inhibition Assay.

Signaling_Pathway_Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell activates COX2 COX-2 Enzyme Cell->COX2 upregulates PGs Prostaglandins COX2->PGs produces Inflammation Inflammation PGs->Inflammation Derivative 6-Acetamidohexanoic Acid Derivative Derivative->COX2 inhibits

Simplified signaling pathway of inflammation and the target of this compound derivatives.

Logical_Relationship_SAR Parent This compound Derivatives Derivatives with varied N-substituents Parent->Derivatives chemical modification Activity Biological Activity (e.g., Antimicrobial, Anti-inflammatory) Derivatives->Activity leads to changes in SAR Structure-Activity Relationship (SAR) Activity->SAR informs SAR->Parent guides further modification of

Logical relationship in Structure-Activity Relationship (SAR) studies.

This guide provides a foundational understanding of the comparative analysis of this compound derivatives. Further research into the synthesis and systematic evaluation of a broader range of these compounds will be crucial for unlocking their full therapeutic potential.

Safety Operating Guide

Proper Disposal of 6-Acetamidohexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of 6-Acetamidohexanoic acid (CAS No. 57-08-9), also known as Acexamic Acid. These procedures are compiled from safety data sheets and general best practices for laboratory chemical waste management.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Understanding its primary hazards is essential for safe handling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is used to minimize exposure.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles with side-shields.[1][3]

  • Hand Protection: Wear suitable protective gloves tested according to standards such as EN 374.[4]

  • Skin and Body Protection: Use impervious clothing to protect the skin.[1]

  • Respiratory Protection: In case of dust formation, use a suitable respirator.[1]

Step-by-Step Disposal Protocol

The primary and recommended disposal route for this compound is through a licensed environmental health and safety (EHS) provider. Do not empty into drains or dispose of with general laboratory trash.[4][5][6]

1. Waste Collection:

  • Collect waste this compound, whether in solid form or in solution, in its original container or a designated, compatible, and properly sealed waste container.[7]
  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5][8]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste."
  • The label must include the full chemical name, "this compound," the CAS number (57-08-9), and an indication of the hazards (e.g., "Irritant").

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][8]
  • Ensure the storage location is a designated hazardous waste accumulation area.

4. Disposal:

  • Arrange for pickup by your institution's licensed EHS or a certified chemical waste disposal company.
  • Waste disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][5][7]

Accidental Release and Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Small Spills:

  • Ensure adequate ventilation and wear the appropriate PPE.[1][3]

  • Avoid generating dust.[3][4]

  • Carefully sweep or vacuum up the solid material.[3][4][5]

  • Place the spilled material into a suitable, labeled container for disposal.[3][4][5]

  • Clean the affected area thoroughly.

Large Spills:

  • Evacuate personnel from the immediate area.[1]

  • Prevent the product from entering drains, water courses, or the soil.[1][4][6]

  • Contact your institution's EHS department or emergency response team immediately.

Disposal Workflow for this compound

G start Start: Waste 6-Acetamidohexanoic Acid Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Sealed Container ppe->collect check_spill Any Spills? collect->check_spill spill_procedure Follow Spill Management Procedure check_spill->spill_procedure Yes label_waste Step 3: Label Container 'Hazardous Waste' with Chemical Name and CAS check_spill->label_waste No spill_procedure->collect store Step 4: Store in Designated Cool, Dry, Ventilated Area label_waste->store contact_ehs Step 5: Arrange Pickup by Licensed EHS Provider store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetamidohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Acetamidohexanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。